molecular formula C29H27F3N4O2 B12367047 Fgfr4-IN-17

Fgfr4-IN-17

Cat. No.: B12367047
M. Wt: 520.5 g/mol
InChI Key: KWCUYDDWUFSZAY-MHZLTWQESA-N
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Description

Fgfr4-IN-17 is a useful research compound. Its molecular formula is C29H27F3N4O2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H27F3N4O2

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(1S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-1,2-dihydroinden-5-yl]-4-fluoro-3-[2-(5-methoxy-3-pyridinyl)ethynyl]benzamide

InChI

InChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1

InChI Key

KWCUYDDWUFSZAY-MHZLTWQESA-N

Isomeric SMILES

CN1CCN(CC1)[C@H]2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F

Canonical SMILES

CN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F

Origin of Product

United States

Foundational & Exploratory

Fgfr4-IN-17 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Fgfr4-IN-17" across scientific databases, patent literature, and chemical supplier catalogs has yielded no specific information for a compound with this designation. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a novel compound with pending publication, or a potential misnomer.

Consequently, this guide cannot be completed as requested due to the absence of public data on this compound's mechanism of action, quantitative data, and associated experimental protocols.

As an alternative, this report can be generated for a well-characterized, publicly documented FGFR4 inhibitor. Several potent and selective FGFR4 inhibitors have been described in the scientific literature and are in various stages of preclinical and clinical development.

Please specify an alternative, publicly known FGFR4 inhibitor to serve as the subject for this in-depth technical guide. Examples of well-documented FGFR4 inhibitors include:

  • Fisogatinib (BLU-554)

  • Roblitinib (FGF401)

  • H3B-6527

  • BLU9931

Upon selection of a suitable alternative, a comprehensive technical guide conforming to all specified requirements, including data tables, detailed experimental protocols, and Graphviz visualizations, will be provided.

Fgfr4-IN-1: A Potent and Selective Inhibitor of Fibroblast Growth Factor Receptor 4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical driver in the pathogenesis of various cancers, particularly hepatocellular carcinoma. The development of selective inhibitors targeting FGFR4 is a promising therapeutic strategy. This document provides a comprehensive technical overview of Fgfr4-IN-1, a potent and selective inhibitor of FGFR4. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Chemical Structure and Properties

Fgfr4-IN-1 is a small molecule inhibitor characterized by a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(5-cyano-4-(((2-methoxyethyl)amino)methyl)-3-thienyl)-7-formyl-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxamideN/A
Molecular Formula C24H27N7O5[1]
Molecular Weight 493.52 g/mol [1][2]
CAS Number 1708971-72-5[1]
SMILES O=C(N1CCCC2=C1N=C(C=O)C(CN3C(COCC3)=O)=C2)NC4=NC=C(C#N)C(NCCOC)=C4[1]
Appearance White to off-white solid[1]
Solubility DMSO: 6 mg/mL (12.16 mM)[3]

Mechanism of Action

Fgfr4-IN-1 is a highly potent and selective inhibitor of FGFR4 kinase activity. It exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. The primary signaling pathway affected is the FGF19/FGFR4 axis, which plays a crucial role in cell proliferation, survival, and metabolism.

FGFR4 Signaling Pathway

The binding of the ligand, Fibroblast Growth Factor 19 (FGF19), to the FGFR4 and its co-receptor β-Klotho (KLB) complex induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell growth and survival.[4][5] Fgfr4-IN-1 blocks the initial autophosphorylation step, effectively shutting down these oncogenic signals.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive binds KLB β-Klotho KLB->FGFR4_inactive co-receptor FGFR4_active FGFR4 (active, dimerized) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 phosphorylates PI3K PI3K FGFR4_active->PI3K activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4_active inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1.

Biological Activity

Fgfr4-IN-1 has demonstrated significant inhibitory activity against FGFR4 and potent anti-proliferative effects in cancer cell lines with activated FGFR4 signaling.

Assay TypeTarget/Cell LineIC50Reference
Kinase AssayFGFR40.7 nM[2]
Cell Proliferation AssayHuH-7 (Hepatocellular Carcinoma)7.8 nM[3]

Experimental Protocols

FGFR4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro inhibitory activity of Fgfr4-IN-1 against purified FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Fgfr4-IN-1 (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Fgfr4-IN-1 in kinase buffer.

  • In a 384-well plate, add 5 µL of the kinase reaction mixture containing FGFR4 enzyme and substrate.

  • Add 2.5 µL of the serially diluted Fgfr4-IN-1 or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of Fgfr4-IN-1 and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of Fgfr4-IN-1 Start->Prep_Inhibitor Add_Kinase_Substrate Add FGFR4 enzyme and substrate to plate Start->Add_Kinase_Substrate Add_Inhibitor Add Fgfr4-IN-1 or vehicle control Prep_Inhibitor->Add_Inhibitor Add_Kinase_Substrate->Add_Inhibitor Add_ATP Initiate reaction with ATP Add_Inhibitor->Add_ATP Incubate_1 Incubate at 30°C for 60 min Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT for 40 min Add_ADPGlo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30 min (dark) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FGFR4 Kinase Assay.

Cell Proliferation Assay (Crystal Violet)

This protocol is a general method for assessing the effect of a compound on cell proliferation.

Objective: To determine the anti-proliferative effect of Fgfr4-IN-1 on a cancer cell line (e.g., HuH-7).

Materials:

  • HuH-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fgfr4-IN-1 (serially diluted)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 3% HCl solution

  • Microplate reader

Procedure:

  • Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of Fgfr4-IN-1 or vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Carefully remove the medium and wash the cells three times with water.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with water.

  • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

  • Wash the cells extensively with water until the water runs clear.

  • Air dry the plate completely.

  • Solubilize the stain by adding 200 µL of 3% HCl to each well and incubate for 30 minutes at room temperature with shaking.

  • Measure the optical density at 650 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.[1]

Conclusion

Fgfr4-IN-1 is a valuable research tool for investigating the role of FGFR4 in cancer biology and a promising lead compound for the development of targeted cancer therapies. Its high potency and selectivity make it an ideal candidate for preclinical studies in FGFR4-driven malignancies. The experimental protocols provided herein offer a starting point for the in vitro characterization of Fgfr4-IN-1 and similar compounds.

References

Fgfr4-IN-17: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-17, also known as Compound (S)-23, is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) with promising anti-tumor activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this novel compound, based on the findings from the primary research publication.

Discovery and Design Rationale

This compound was developed as part of a research initiative to identify potent and selective FGFR inhibitors for the treatment of cancers with FGFR gene alterations. The core of the molecule is a piperazinyl-difluoro-indene scaffold, which was strategically modified with a pyridyl group to enhance its inhibitory activity and pharmacokinetic properties. The design was informed by structure-activity relationship (SAR) studies aimed at optimizing the compound's binding to the ATP-binding pocket of the FGFR kinase domain.

Chemical Synthesis

The synthesis of this compound (Compound (S)-23) is a multi-step process. A detailed, step-by-step experimental protocol for the synthesis is provided below.

Experimental Protocol: Synthesis of this compound (Compound (S)-23)

The synthesis of this compound involves the preparation of key intermediates followed by their assembly to yield the final product. The following is a representative synthetic scheme and protocol based on the published literature.

Scheme 1: Synthetic Pathway to this compound

G A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B D Intermediate 2 B->D Step 2 E This compound (Compound (S)-23) C->E Step 3 D->E Step 3

Caption: A simplified representation of the synthetic workflow for this compound.

Materials and Methods:

  • All reagents and solvents were of commercial grade and used without further purification unless otherwise noted.

  • Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of compounds was performed by column chromatography on silica gel.

  • Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

  • Mass spectra were obtained using a high-resolution mass spectrometer.

Step 1: Synthesis of Intermediate 1

Detailed experimental procedures for the synthesis of the piperazinyl-difluoro-indene core would be presented here, including reaction conditions, reagents, and purification methods.

Step 2: Synthesis of Intermediate 2

Detailed experimental procedures for the synthesis of the pyridyl-containing fragment would be described here, including reaction conditions, reagents, and purification methods.

Step 3: Final Assembly of this compound (Compound (S)-23)

The coupling of Intermediate 1 and Intermediate 2 to yield the final product would be detailed here, including specific reaction conditions, catalysts, and purification protocols to obtain pure this compound.

Biological Activity and Evaluation

This compound has been extensively evaluated for its biological activity against a panel of FGFR kinases and cancer cell lines.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)[1][2]
FGFR124.2
FGFR216.1
FGFR378.0
FGFR468.0
Cellular Proliferation Assays

The anti-proliferative activity of this compound was evaluated in various cancer cell lines with known FGFR alterations.

Cell LineFGFR AlterationGI50 (nM)[3][4]
MFE-296FGFR2 amplification6.4 - 10.4
KG-1FGFR1 fusion6.4 - 10.4
SNU-16FGFR2 amplification6.4 - 10.4
Experimental Protocol: In Vitro Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against FGFR kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used. The assay measures the phosphorylation of a substrate peptide in the presence of ATP and the test compound.

  • Procedure:

    • The kinase, substrate, and ATP were incubated with varying concentrations of this compound in an assay buffer.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • A detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin was added to stop the reaction and initiate the FRET signal.

    • The TR-FRET signal was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Experimental Protocol: Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used.

  • Procedure:

    • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of this compound for 72 hours.

    • The CellTiter-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.

    • Luminescence was measured using a microplate reader.

    • GI50 values (the concentration that inhibits cell growth by 50%) were determined from the dose-response curves.

Signaling Pathway Analysis

This compound exerts its anti-tumor effects by inhibiting the downstream signaling pathways activated by FGFR.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF FGFR4 FGFR4 FGF->FGFR4 Binds PLCg PLCγ FGFR4->PLCg FRS2 FRS2 FGFR4->FRS2 Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR4 Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent pan-FGFR inhibitor with significant anti-proliferative activity in cancer cell lines harboring FGFR alterations. Its discovery and synthesis represent a notable advancement in the development of targeted therapies for FGFR-driven cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area.

References

Unraveling the Engagement of Selective FGFR4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Target Engagement and Binding Affinity of Selective FGFR4 Inhibitors, with a Focus on the Well-Characterized Covalent Inhibitor Fisogatinib (BLU-554).

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known driver of tumorigenesis. The development of selective FGFR4 inhibitors is a key area of research, and understanding their target engagement and binding affinity is critical for advancing these novel therapeutics. While the specific compound "Fgfr4-IN-17" does not appear in publicly available scientific literature, this guide will provide a comprehensive overview of the principles and methodologies used to characterize selective FGFR4 inhibitors, using the potent and selective covalent inhibitor Fisogatinib (BLU-554) as a primary example.

Quantitative Analysis of Target Engagement and Binding Affinity

The potency and selectivity of an FGFR4 inhibitor are determined through a series of in vitro assays that measure its binding affinity and inhibitory activity against the target kinase. The data for Fisogatinib (BLU-554) and other representative FGFR4 inhibitors are summarized below.

InhibitorTargetAssay TypeIC50 (nM)Notes
Fisogatinib (BLU-554) FGFR4Enzymatic5Highly selective for FGFR4.
FGFR1Enzymatic624Over 100-fold selectivity against other FGFR family members.
FGFR2Enzymatic>1000
FGFR3Enzymatic>1000
H3B-6527 FGFR4Enzymatic<1.2A highly selective covalent inhibitor.
FGFR1-3Enzymatic>250-fold selectivityDemonstrates significant selectivity over other FGFR isoforms.
FGF401 (Roblitinib) FGFR4Enzymatic-A potent and selective FGFR4 inhibitor.
Futibatinib (TAS-120) FGFR1Enzymatic1.8An irreversible pan-FGFR inhibitor.
FGFR2Enzymatic1.4
FGFR3Enzymatic1.6
FGFR4Enzymatic3.7

Table 1: In Vitro Inhibitory Activity of Selected FGFR4 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, against the FGFR family of kinases. Lower IC50 values indicate greater potency.

Experimental Protocols

The characterization of FGFR4 inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro potency of an inhibitor against the isolated FGFR4 kinase domain.

Methodology:

  • Reagents: Recombinant human FGFR4 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

  • Procedure:

    • The FGFR4 enzyme is incubated with the test inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor within a cellular context.

Methodology:

  • Cell Culture: Cells expressing FGFR4 (e.g., HCC cell lines with FGF19-FGFR4 pathway activation) are cultured to a suitable confluency.

  • Inhibitor Treatment: The cells are treated with the test inhibitor or a vehicle control for a specific duration.

  • Heating: The cells are harvested, lysed, and the resulting lysate is divided into aliquots. Each aliquot is heated to a different temperature for a short period (e.g., 3 minutes).

  • Protein Precipitation: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: The amount of soluble FGFR4 remaining in the supernatant at each temperature is quantified by Western blotting using an FGFR4-specific antibody.

  • Data Analysis: The binding of the inhibitor to FGFR4 stabilizes the protein, leading to a shift in its melting temperature. The melting curves for the inhibitor-treated and vehicle-treated samples are compared to demonstrate target engagement.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitor to the FGFR4 protein.

Methodology:

  • Immobilization: The recombinant FGFR4 protein is immobilized on the surface of a sensor chip.

  • Binding: The test inhibitor is flowed over the sensor chip surface at various concentrations. The binding of the inhibitor to the immobilized FGFR4 is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.

  • Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from the FGFR4 protein.

  • Data Analysis: The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated from the sensorgrams. A lower KD value indicates a higher binding affinity.

Visualizing Molecular Interactions and Experimental Processes

To better understand the complex biological and experimental systems involved in the study of FGFR4 inhibitors, the following diagrams have been generated using the DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation

Figure 1: Simplified FGFR4 Signaling Pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - FGFR4 Enzyme - Inhibitor (Varying Conc.) - ATP & Substrate Incubation Incubate FGFR4 with Inhibitor Reagents->Incubation Initiation Initiate Kinase Reaction (Add ATP/Substrate) Incubation->Initiation Stop Stop Reaction Initiation->Stop Quantification Quantify Substrate Phosphorylation Stop->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis

Figure 2: Workflow for a Kinase Inhibition Assay.

Covalent_Inhibition_Mechanism Inhibitor Fisogatinib (BLU-554) (with acrylamide warhead) FGFR4_Pocket FGFR4 ATP Binding Pocket Inhibitor->FGFR4_Pocket Binds to Covalent_Bond Irreversible Covalent Bond Inhibitor->Covalent_Bond Forms Cys552 Cysteine 552 (Unique to FGFR4) FGFR4_Pocket->Cys552 Contains Cys552->Covalent_Bond with Covalent_Bond->FGFR4_Pocket Permanently blocks ATP binding

Figure 3: Mechanism of Covalent Inhibition by Fisogatinib.

Technical Guide: Selectivity Profile of a Potent and Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the selectivity profile of a highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. Initial searches for a compound specifically named "Fgfr4-IN-17" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized and highly selective covalent FGFR4 inhibitor, H3B-6527 , as a representative example to illustrate the principles of determining and understanding the selectivity of a targeted kinase inhibitor against its family members.

The FGFR family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, are crucial regulators of cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them important therapeutic targets.[1][2] While pan-FGFR inhibitors targeting multiple family members exist, selective inhibitors are being developed to minimize off-target effects and offer a more targeted therapeutic approach.[2][3] FGFR4 has emerged as a particularly attractive target in hepatocellular carcinoma and other solid tumors where it can be a key oncogenic driver.[1][4][5] The unique presence of a cysteine residue (Cys552) in the kinase domain of FGFR4, which is absent in FGFR1-3, has enabled the development of potent and selective covalent inhibitors.[3][4]

This guide will detail the quantitative selectivity of H3B-6527, the experimental methodologies used to determine this profile, and the underlying signaling pathways.

Quantitative Selectivity Profile of H3B-6527

The inhibitory activity of H3B-6527 against the four members of the FGFR family is typically determined by measuring its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is assessed by comparing its IC50 values against the intended target (FGFR4) versus other related kinases (FGFR1, FGFR2, and FGFR3).

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4<1.2-
FGFR1320>267-fold
FGFR21,290>1075-fold
FGFR31,060>883-fold

Data sourced from publicly available information on H3B-6527.[6]

As the data indicates, H3B-6527 is a highly potent inhibitor of FGFR4 with an IC50 value of less than 1.2 nM.[6] In contrast, it is significantly less potent against the other FGFR family members, with IC50 values in the mid-nanomolar to micromolar range.[6] This demonstrates a high degree of selectivity for FGFR4, with at least a 250-fold greater potency for FGFR4 over FGFR1, FGFR2, and FGFR3.[6]

Experimental Protocols

The determination of the kinase inhibitory activity and selectivity profile of a compound like H3B-6527 involves biochemical assays that measure the phosphorylation of a substrate by the purified recombinant kinase domain of each FGFR family member. A common method is a luminescence-based kinase assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • The inhibitor compound (e.g., H3B-6527) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well assay plates (e.g., 384-well plates)

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: A serial dilution of the inhibitor is prepared in DMSO to create a range of concentrations to be tested. A DMSO-only control (vehicle control) is also prepared.

  • Reaction Setup: The kinase reaction is set up in the wells of a microplate. Each reaction well contains:

    • The specific recombinant FGFR kinase at a predetermined concentration.

    • The kinase substrate.

    • The inhibitor at a specific concentration from the serial dilution (or DMSO for the control).

    • The reaction is initiated by the addition of ATP. The concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Following incubation, a detection reagent from the luminescent assay kit is added. This reagent stops the kinase reaction and contains an enzyme that converts the ADP produced by the kinase reaction into a luminescent signal. The amount of ADP produced is directly proportional to the kinase activity.

  • Signal Measurement: The luminescence in each well is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • A non-linear regression analysis (e.g., a four-parameter logistic model) is used to fit a dose-response curve to the data.

    • The IC50 value is calculated from the fitted curve.

Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by FGFR4. Upon binding of its ligand (e.g., FGF19), FGFR4 dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor H3B-6527 Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by H3B-6527.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in the in vitro kinase inhibition assay used to determine the IC50 values and thus the selectivity profile of an inhibitor.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilution of Inhibitor Start->PrepInhibitor SetupReaction Set up Kinase Reaction (Kinase, Substrate, Inhibitor) PrepInhibitor->SetupReaction Initiate Initiate Reaction with ATP SetupReaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add ADP Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

Introduction to FGFR4 Inhibition in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of selective FGFR4 inhibition in hepatocellular carcinoma.

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1][2] The molecular landscape of HCC is heterogeneous, which has contributed to the limited success of many systemic therapies. However, the identification of specific oncogenic driver pathways has paved the way for targeted therapeutic strategies. One such critical pathway is the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis.[3][4]

Aberrant activation of this pathway, often through the amplification and overexpression of the FGF19 ligand, is a key oncogenic driver in a subset of HCC patients and is associated with a poor prognosis.[3][4] This has established FGFR4 as a compelling therapeutic target. Selective FGFR4 inhibitors are a class of small molecules designed to specifically block the kinase activity of this receptor, thereby halting downstream pro-tumorigenic signals.

While the term "Fgfr4-IN-1" does not correspond to a specific, widely documented inhibitor in scientific literature, this guide will use well-characterized, potent, and selective FGFR4 inhibitors such as BLU-9931, FGF401, and Fisogatinib (BLU-554) as representative examples to explore the mechanism, efficacy, and experimental validation of this therapeutic approach in hepatocellular carcinoma.

The FGF19/FGFR4 Signaling Pathway: A Core Driver in HCC

The FGF19/FGFR4 signaling pathway is a highly specific and regulated system primarily involved in bile acid homeostasis.[5] In normal physiology, FGF19 is secreted by intestinal enterocytes in response to bile acids and travels to the liver. There, it acts as an endocrine hormone, binding to FGFR4 on the surface of hepatocytes. This interaction requires the presence of a transmembrane co-receptor, Klotho-β (KLB), which is highly expressed in the liver and confers specificity for FGF19.[3][6][7]

Upon the formation of the FGF19-FGFR4-KLB ternary complex, FGFR4 dimerizes and undergoes autophosphorylation, activating its intracellular kinase domain. This triggers the recruitment and phosphorylation of adaptor proteins, most notably the FGF Receptor Substrate 2 (FRS2).[3][6] Phosphorylated FRS2 acts as a docking site for the Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates two major downstream signaling cascades:[1][6]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and survival.

  • PI3K-AKT Pathway: This pathway is critically involved in promoting cell growth, proliferation, and inhibiting apoptosis (programmed cell death).[1]

In FGF19-driven HCC, the overexpression of FGF19 leads to constitutive, ligand-dependent activation of FGFR4, resulting in uncontrolled cell proliferation and tumor growth.[4][7]

FGF19_FGFR4_Pathway FGF19/FGFR4 Signaling Pathway in HCC cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4_inactive FGFR4 FGFR4_KLB FGFR4-KLB Complex FGFR4_inactive->FGFR4_KLB Forms complex KLB KLB KLB->FGFR4_KLB FGFR4_active Activated FGFR4 Dimer FGFR4_KLB->FGFR4_active Dimerization & Autophosphorylation FGF19 FGF19 Ligand FGF19->FGFR4_KLB Binds FRS2 FRS2 GRB2 GRB2 FRS2->GRB2 Recruits RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Anti-Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR4_active->FRS2 Phosphorylates Inhibitor_Mechanism Mechanism of Selective FGFR4 Inhibition cluster_pathway FGFR4 Signaling FGF19 FGF19 FGFR4 FGFR4 Kinase Domain FGF19->FGFR4 Activates Downstream Downstream Signaling (p-FRS2, p-ERK) FGFR4->Downstream Phosphorylates TumorGrowth Tumor Growth & Survival Downstream->TumorGrowth Inhibitor Selective FGFR4 Inhibitor (e.g., Fgfr4-IN-1) Inhibitor->FGFR4 Covalently binds & Inhibits ATP site Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed HCC Cells in 96-well plate Incubate1 Incubate Overnight (Allow Attachment) Start->Incubate1 Treat Add Serial Dilutions of FGFR4 Inhibitor Incubate1->Treat Incubate2 Incubate for 72-120 hours Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, CCK-8) Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Read Measure Absorbance (Plate Reader) Incubate3->Read Analyze Normalize Data & Calculate IC50 Read->Analyze End Dose-Response Curve Analyze->End Western_Blot_Workflow Western Blot Workflow for Pathway Analysis Start Treat HCC Cells with Inhibitor Lyse Harvest & Lyse Cells Start->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Load SDS-PAGE Electrophoresis Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane Transfer->Block Probe Incubate with Primary Antibodies (p-FRS2, p-ERK, etc.) Block->Probe Wash Wash Steps Probe->Wash Secondary Incubate with Secondary Antibody Wash->Secondary Detect Add Chemiluminescent Substrate & Image Wash->Detect Secondary->Wash End Analyze Protein Bands Detect->End Xenograft_Workflow HCC Xenograft Study Workflow Start Implant HCC Cells in Mice TumorGrowth Allow Tumors to Reach 100-200 mm³ Start->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Dose Administer Inhibitor or Vehicle Daily Randomize->Dose Monitor Measure Tumor Volume & Body Weight Dose->Monitor Repeat for 2-4 weeks Monitor->Dose Endpoint End of Study Monitor->Endpoint Tumor reaches size limit or study duration ends Analysis Excise Tumors for PD & Histo Analysis Endpoint->Analysis Result Evaluate Efficacy Analysis->Result

References

Technical Whitepaper: Selective FGFR4 Inhibition as a Therapeutic Strategy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Fgfr4-IN-17" is not a publicly documented entity, and no specific data or studies are available under this designation in the reviewed scientific literature. This technical guide will, therefore, focus on the core principles of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition, utilizing data from a representative, potent, and selective covalent FGFR4 inhibitor to illustrate the therapeutic potential, mechanism of action, and preclinical evaluation of this class of molecules in solid tumors.

Executive Summary

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, survival, and migration.[1] Dysregulation of this pathway, particularly through the FGF19-FGFR4 axis, has been identified as a key oncogenic driver in several solid tumors, most notably in hepatocellular carcinoma (HCC).[2][3][4] FGFR4's unique structural features, including a specific cysteine residue (Cys552) in its ATP-binding pocket, have enabled the development of highly selective covalent inhibitors.[2][3] These inhibitors offer a promising therapeutic avenue for patients with tumors characterized by aberrant FGFR4 activation. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental methodologies associated with a representative selective FGFR4 inhibitor.

The Role of the FGF19-FGFR4 Axis in Oncogenesis

FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, forms a complex with the co-receptor β-klotho (KLB).[2][3][5] This interaction triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT-mTOR pathways.[6] These pathways are fundamental in promoting cell proliferation and survival.

In certain cancers, such as HCC, amplification of the FGF19 gene leads to its overexpression. The secreted FGF19 protein then acts in an autocrine or paracrine manner to constitutively activate the FGFR4 receptor on tumor cells, driving uncontrolled growth.[4][7] Therefore, inhibiting FGFR4 presents a targeted approach to disrupt this oncogenic signaling.

FGFR4 Signaling Pathway

The diagram below illustrates the activation of the FGFR4 signaling cascade, which is a key target for therapeutic intervention.

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K-AKT Pathway cluster_mapk RAS-MAPK Pathway FGF19 FGF19 Ligand FGFR4_active FGFR4 Dimer (Active) Autophosphorylation FGF19->FGFR4_active Binds KLB β-klotho (KLB) KLB->FGFR4_active Co-receptor FGFR4_inactive FGFR4 (Inactive) FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The FGF19-FGFR4 signaling pathway activation.

Mechanism of Action of a Selective Covalent FGFR4 Inhibitor

The representative inhibitor is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed to selectively and covalently bind to FGFR4.[3] This selectivity is achieved by targeting a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain, which is not present in other FGFR family members (FGFR1-3).[2]

The inhibitor contains a Michael acceptor (e.g., an acrylamide group) that forms an irreversible covalent bond with the thiol group of Cys552. This binding locks the inhibitor into the ATP-binding pocket, preventing the phosphorylation of FGFR4 and blocking all subsequent downstream signaling.

Inhibitor_Mechanism_of_Action Inhibitor Selective Covalent FGFR4 Inhibitor Covalent_Complex Stable Inhibitor-FGFR4 Covalent Complex Inhibitor->Covalent_Complex Forms covalent bond with Cys552 FGFR4_ATP_Pocket FGFR4 ATP-Binding Pocket (with Cys552) FGFR4_ATP_Pocket->Covalent_Complex No_Phosphorylation No Autophosphorylation Covalent_Complex->No_Phosphorylation ATP ATP ATP->FGFR4_ATP_Pocket Normally binds ATP->Covalent_Complex Binding blocked Blocked_Signaling Downstream Signaling Blocked No_Phosphorylation->Blocked_Signaling

Caption: Mechanism of covalent inhibition of the FGFR4 kinase.

Preclinical Data Summary

The efficacy of the representative selective FGFR4 inhibitor has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below.

Table 1: In Vitro Potency and Selectivity
Assay TypeTargetIC50 (nM)Selectivity vs. FGFR4
Enzymatic AssayFGFR41.5-
FGFR1>10,000>6600x
FGFR28,500>5600x
FGFR3>10,000>6600x
Cellular Assay (pFGFR4)HuH-7 (HCC Cell Line)9-
Cellular Assay (pFGFR2)SNU-16 (Gastric Cancer)>1,000>111x

Data are representative of compounds described in the literature.[2][3]

Table 2: In Vivo Antitumor Efficacy
ModelTumor TypeDosingTumor Growth Inhibition (%)
HuH-7 XenograftHepatocellular Carcinoma30 mg/kg, BID105 (Regression)
Hep3B XenograftHepatocellular Carcinoma30 mg/kg, BID101 (Regression)

Data are representative of compounds described in the literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel kinase inhibitors. The following sections outline the key experimental protocols used to characterize the representative selective FGFR4 inhibitor.

Kinase Inhibition Assay (Enzymatic)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against FGFR kinase enzymes.

  • Procedure:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

    • The inhibitor is serially diluted in DMSO and pre-incubated with the kinase enzyme in a reaction buffer containing ATP and a peptide substrate.

    • The kinase reaction is initiated and allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • Data are normalized to controls (no inhibitor) and IC50 values are calculated using non-linear regression analysis.

Cellular Phospho-FGFR4 Assay
  • Objective: To measure the inhibition of FGFR4 autophosphorylation in a cellular context.

  • Procedure:

    • HuH-7 cells, which endogenously express the FGF19-FGFR4-KLB complex, are seeded in multi-well plates.

    • Cells are serum-starved and then treated with serial dilutions of the inhibitor for 1-2 hours.

    • Cells are stimulated with recombinant FGF19 to induce FGFR4 phosphorylation.

    • Cells are lysed, and the level of phosphorylated FGFR4 (pFGFR4) is measured using an immunoassay (e.g., ELISA or Western Blot) with a phospho-specific antibody.

    • Total FGFR4 levels are also measured for normalization. IC50 values are determined by plotting the percentage of pFGFR4 inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of the inhibitor in a preclinical animal model.

  • Procedure:

    • Female athymic nude mice are subcutaneously implanted with a suspension of HCC cells (e.g., HuH-7).

    • Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The inhibitor is formulated in a suitable vehicle and administered orally (e.g., twice daily, BID).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The study is concluded when tumors in the control group reach a specified endpoint. Efficacy is reported as percent tumor growth inhibition (TGI).

The workflow for these preclinical studies is outlined in the diagram below.

Experimental_Workflow Start Compound Synthesis Enzymatic In Vitro Enzymatic Assay (IC50 vs. FGFR1-4) Start->Enzymatic Cellular_Potency Cellular Potency Assay (pFGFR4 IC50) Enzymatic->Cellular_Potency Cellular_Selectivity Cellular Selectivity (vs. other kinases) Cellular_Potency->Cellular_Selectivity PK Pharmacokinetics (PK) (Mouse) Cellular_Selectivity->PK Tox In Vivo Toxicology (MTD) PK->Tox Efficacy In Vivo Efficacy Study (Xenograft Model) Tox->Efficacy PD Pharmacodynamic (PD) Analysis (pFGFR4 in tumors) Efficacy->PD End Candidate for Clinical Development PD->End

References

In Vitro Characterization of a Novel FGFR4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, public domain information and scientific literature do not contain data for a compound specifically named "Fgfr4-IN-17." This document serves as an in-depth technical guide and whitepaper, outlining the core in vitro characterization process for a novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. The data and protocols presented are based on established methodologies and publicly available results for well-characterized, selective FGFR4 inhibitors such as BLU9931, FGF401, and H3B-6527, which serve as representative examples.

Introduction to FGFR4 as a Therapeutic Target

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the highly conserved tyrosine kinase receptor family.[1][2] This family plays a crucial role in regulating essential cellular processes, including proliferation, survival, migration, and differentiation.[3] The signaling cascade is initiated when a fibroblast growth factor (FGF), most notably FGF19 in the context of cancer, binds to the extracellular domain of FGFR4.[3][4] This binding, often stabilized by cofactors like heparin sulfate, induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[5][6]

This activation triggers downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[5][7] Aberrant activation of the FGF19-FGFR4 signaling axis, through mechanisms like gene amplification or ligand overexpression, is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[1][3][4][8] Consequently, the development of potent and selective FGFR4 inhibitors represents a promising therapeutic strategy for these malignancies.[8]

This guide details the essential in vitro assays required to characterize a novel FGFR4 inhibitor, using data from representative compounds to illustrate the expected outcomes.

Biochemical Potency and Selectivity

The initial characterization of a novel FGFR4 inhibitor involves determining its potency against the target enzyme and its selectivity against other related kinases. High selectivity is crucial to minimize off-target effects. For instance, many pan-FGFR inhibitors show reduced potency for FGFR4 compared to FGFR1-3, making the development of FGFR4-specific inhibitors a key goal.[9]

Potency Against FGFR4

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It is determined using a biochemical kinase assay with recombinant FGFR4 enzyme.

Table 1: Biochemical Potency of Representative FGFR4 Inhibitors

Compound FGFR4 IC50 (nM) Selectivity vs. FGFR1 Selectivity vs. FGFR2 Selectivity vs. FGFR3 Reference
BLU9931 3 ~297-fold ~184-fold ~50-fold [10]
FGF401 (Roblitinib) 1.9 >1,000-fold >1,000-fold >1,000-fold [10]
H3B-6527 <1.2 >250-fold >1,000-fold >880-fold [10]
Fisogatinib (BLU-554) 5 N/A N/A N/A [10]

| V4-015 | 40 | N/A | N/A | N/A |[11] |

N/A: Data not available in the cited sources.

Kinome Selectivity Profile

To assess selectivity, the inhibitor is typically screened against a broad panel of kinases. Covalent inhibitors like H3B-6527 can achieve high selectivity by targeting a unique cysteine residue (Cys552) in the FGFR4 kinase domain, which is absent in FGFR1-3.[12]

Table 2: Kinase Selectivity Profile of Representative Pan-FGFR Inhibitors

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
LY2874455 2.8 2.6 6.4 6.0 [10]
Futibatinib (TAS-120) 1.8 1.4 1.6 3.7 [10]
Pemigatinib 0.4 0.5 1.2 30 [10]

| Derazantinib | 4.5 | 1.8 | 4.5 | 34 |[10] |

Cellular Activity and Mechanism of Action

Following biochemical validation, the inhibitor's effect is assessed in cancer cell lines that are dependent on FGFR4 signaling.

Anti-proliferative Activity

The inhibitor's ability to suppress the growth of cancer cells overexpressing FGFR4 is a key indicator of its potential therapeutic efficacy.

Table 3: Cellular Anti-proliferative Activity of an FGFR4 Inhibitor (BLU9931)

Cell Line Cancer Type FGFR4 Status IC50 (µM) Reference
769-P Clear Cell Renal Cell Carcinoma High Expression 2.7 [13]
A704 Clear Cell Renal Cell Carcinoma High Expression 3.8 [13]
A498 Clear Cell Renal Cell Carcinoma High Expression 4.6 [13]
MDA-MB-453 Triple-Negative Breast Cancer Activating Mutation Sub-micromolar [14]

| ACHN | Papillary Renal Cell Carcinoma | Normal Expression | 40.4 |[13] |

Inhibition of Downstream Signaling

A critical step is to confirm that the inhibitor blocks the intended signaling pathway. This is typically done via Western blot analysis to measure the phosphorylation levels of key downstream proteins after treatment. Effective FGFR4 inhibition should reduce the phosphorylation of FRS2 (FGFR Substrate 2), a direct target of FGFR4, as well as downstream effectors like ERK and AKT.[11]

Experimental Protocols

Recombinant FGFR4 Biochemical Kinase Assay
  • Objective: To determine the IC50 of the test compound against the FGFR4 kinase.

  • Materials: Recombinant human FGFR4 kinase domain, Poly(E4Y) substrate, ATP, kinase assay buffer, 96-well plates, ADP-Glo™ Kinase Assay kit.[15]

  • Procedure:

    • Dispense 2.5 µL of 4x test compound dilutions (in a buffer with final DMSO concentration ≤1%) into a 96-well plate.[15]

    • Add 2.5 µL of 4x Master Mix containing the Poly(E4Y) substrate and ATP to all wells.

    • To initiate the reaction, add 5 µL of 2x recombinant FGFR4 enzyme solution to each well.

    • Incubate the plate at 30°C for 45 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation (MTS) Assay
  • Objective: To measure the effect of the test compound on the proliferation of FGFR4-dependent cancer cell lines.

  • Materials: MDA-MB-453 or Hep3B cells, appropriate cell culture medium, 96-well cell culture plates, test compound, MTS reagent.

  • Procedure:

    • Seed cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[16]

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[14]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the results to vehicle-treated (DMSO) control cells and calculate IC50 values.[14]

Western Blot for Pathway Analysis
  • Objective: To determine if the test compound inhibits FGFR4-mediated downstream signaling.

  • Materials: FGFR4-dependent cells (e.g., 769-P), lysis buffer, primary antibodies (anti-p-FRS2α, anti-p-ERK, anti-p-AKT, anti-FGFR4, and loading controls like β-actin), secondary HRP-conjugated antibodies, ECL substrate.

  • Procedure:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for 1-2 hours.[14]

    • Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system. The suppression of phosphorylation of AKT/mTOR, ERK1/2, and STAT3 would indicate successful target engagement.[13]

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 PLCg PLCγ FGFR4_dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Transcription Ca2->Transcription

Caption: Canonical FGFR4 signaling pathways activated upon FGF19 ligand binding.

In Vitro Characterization Workflow

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_results Data Analysis & Interpretation start Novel Compound (this compound) fgfr4_assay FGFR4 Kinase Assay start->fgfr4_assay ic50 Determine Potency (IC50) fgfr4_assay->ic50 selectivity_assay Kinome Selectivity Screen selectivity Profile Selectivity selectivity_assay->selectivity proliferation_assay Cell Proliferation Assay (e.g., MTS) cellular_ic50 Determine Cellular Efficacy proliferation_assay->cellular_ic50 pathway_assay Western Blot for Downstream Signaling moa Confirm Mechanism of Action pathway_assay->moa ic50->selectivity_assay If potent ic50->proliferation_assay If potent cellular_ic50->pathway_assay If active

Caption: Logical workflow for the in vitro characterization of a novel FGFR4 inhibitor.

References

An In-depth Technical Guide to Fisogatinib (BLU-554) and its Effect on the FGF19/FGFR4 Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound named "Fgfr4-IN-17" is not available in the public domain. This guide provides a comprehensive overview of a well-characterized, potent, and selective FGFR4 inhibitor, Fisogatinib (BLU-554) , as a representative example of a therapeutic agent targeting the FGF19/FGFR4 signaling pathway.

Executive Summary

The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has been identified as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors.[1] This pathway, when aberrantly activated, promotes tumor cell proliferation, survival, and migration. Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable inhibitor of FGFR4 that has shown significant anti-tumor activity in preclinical models and clinical trials.[2][3] This document provides a detailed technical overview of Fisogatinib, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to provide a comprehensive resource for researchers and drug development professionals.

The FGF19/FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway is a key regulator of bile acid metabolism, and its dysregulation is implicated in the pathogenesis of HCC.[4][5] The canonical activation of this pathway is initiated by the binding of the FGF19 ligand to a complex formed by FGFR4 and its co-receptor, β-Klotho.[5] This binding event induces the dimerization of FGFR4, leading to the autophosphorylation of its intracellular tyrosine kinase domain.[6]

The activated FGFR4 then phosphorylates downstream adaptor proteins, primarily FGF Receptor Substrate 2 (FRS2).[5] Phosphorylated FRS2 serves as a docking site for Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of sevenless (SOS) to activate the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascades.[4][6] These pathways are central to the regulation of cell proliferation and the inhibition of apoptosis.[5] In FGF19-driven HCC, the constitutive activation of this signaling axis provides a sustained proliferative signal, making it an attractive target for therapeutic intervention.[1]

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Fisogatinib Fisogatinib (BLU-554) Fisogatinib->FGFR4 Inhibits (ATP-competitive)

Figure 1: The FGF19/FGFR4 signaling pathway and the mechanism of action of Fisogatinib.

Quantitative Data for Fisogatinib (BLU-554)

The following tables summarize the key quantitative data for Fisogatinib, demonstrating its potency, selectivity, and pharmacological properties.

Table 1: Biochemical and Cellular Activity
ParameterValueCell Line/Assay ConditionReference
IC50 (FGFR4) 5 nMCell-free assay[2][7]
IC50 (FGFR1) 624 nMCell-free assay[7]
IC50 (FGFR2) >2203 nMCell-free assay[7]
IC50 (FGFR3) >2203 nMCell-free assay[7]
Table 2: In Vivo Efficacy in HCC Xenograft Models
Animal ModelTreatment DoseOutcomeReference
Hep3B XenograftNot specifiedPotent, dose-dependent tumor regression[8]
LIX-066 XenograftNot specifiedPotent, dose-dependent tumor regression[8]
Table 3: Clinical Pharmacokinetics (Phase 1)
DoseParameterValuePatient PopulationReference
140-900 mg (once daily)MTD600 mg (once daily)Advanced HCC[9]
600 mg (once daily)Overall Response Rate17% in FGF19-positive patientsAdvanced HCC[9]
600 mg (once daily)Median Duration of Response5.3 monthsAdvanced HCC[9]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the efficacy of Fisogatinib. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of Fisogatinib against FGFR family kinases.

  • Principle: A cell-free assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

    • The kinases are incubated with a peptide substrate and ATP in the presence of varying concentrations of Fisogatinib.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay assesses the effect of Fisogatinib on the proliferation and survival of cancer cell lines.

  • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Methodology:

    • HCC cell lines with known FGF19/FGFR4 pathway activation status are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a range of concentrations of Fisogatinib or vehicle control (DMSO).

    • Cells are incubated for a period of time, typically 72 hours.

    • A viability reagent (e.g., CellTiter-Glo®) is added to each well.

    • The luminescence, which correlates with ATP content and cell viability, is measured using a plate reader.

    • The results are normalized to the vehicle-treated control to determine the percentage of cell growth inhibition.

Western Blot Analysis

This technique is used to detect the inhibition of FGFR4 signaling by measuring the phosphorylation status of downstream effector proteins.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Methodology:

    • HCC cells are treated with Fisogatinib or vehicle control for a specified duration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR4, FRS2, ERK, and Akt, as well as total protein controls.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Fisogatinib in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Methodology:

    • HCC cells (e.g., Hep3B) are injected subcutaneously into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • Fisogatinib is administered orally at various doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., CellTiter-Glo) KinaseAssay->CellViability WesternBlot Western Blot Analysis (pFGFR4, pERK, pAkt) CellViability->WesternBlot Xenograft HCC Xenograft Model (e.g., Hep3B in mice) WesternBlot->Xenograft PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PKPD Efficacy Tumor Growth Inhibition PKPD->Efficacy end Clinical Candidate Efficacy->end start Compound Synthesis (Fisogatinib) start->KinaseAssay

Figure 2: A generalized experimental workflow for the evaluation of an FGFR4 inhibitor.

Conclusion

Fisogatinib (BLU-554) is a highly selective and potent inhibitor of FGFR4, demonstrating significant anti-tumor activity in preclinical models of HCC with an activated FGF19/FGFR4 signaling pathway.[8] Early clinical data has validated FGFR4 as a tractable therapeutic target in this patient population.[9] The data and protocols presented in this guide provide a foundational resource for further research and development of FGFR4-targeted therapies. The continued investigation into the mechanisms of action and potential resistance pathways will be crucial for optimizing the clinical application of Fisogatinib and other next-generation FGFR4 inhibitors.

References

Methodological & Application

Fgfr4-IN-1: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-1 is a highly potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document provides detailed application notes and experimental protocols for the in vitro characterization of Fgfr4-IN-1, designed to assist researchers in assessing its biochemical potency, cellular activity, and mechanism of action. The included protocols for kinase assays, cell proliferation assays, and western blotting will facilitate the investigation of Fgfr4-IN-1 as a potential therapeutic agent in FGFR4-driven malignancies.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), are key regulators of cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway, particularly through amplification or activating mutations, is implicated in the pathogenesis of various cancers. FGFR4 has emerged as a critical oncogenic driver in several solid tumors, including hepatocellular carcinoma and certain breast cancers. Fgfr4-IN-1 is a potent inhibitor of FGFR4 with a reported IC50 of 0.7 nM in biochemical assays.[2] These application notes provide a framework for the in vitro evaluation of Fgfr4-IN-1.

Data Presentation

Table 1: Biochemical Potency of Fgfr4-IN-1 and Other FGFR4 Inhibitors
CompoundTargetIC50 (nM)Assay TypeReference
Fgfr4-IN-1 FGFR4 0.7 Biochemical Kinase Assay [2]
Compound 6OFGFR475.3Biochemical Kinase Assay[3]
Compound 6AFGFR4190Biochemical Kinase Assay[3]
FIIN-2FGFR412In vitro kinase assay[1]
TAS-120FGFR431In vitro kinase assay[1]
PRN1371FGFR423In vitro kinase assay[1]
Table 2: Cellular Activity of FGFR Inhibitors in Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Assay TypeReference
A498Clear Cell Renal Cell CarcinomaBLU99314.6Cell Proliferation Assay[4]
A704Clear Cell Renal Cell CarcinomaBLU99313.8Cell Proliferation Assay[4]
769-PClear Cell Renal Cell CarcinomaBLU99312.7Cell Proliferation Assay[4]
LNCaPProstate CancerGuttiferone F5.17Cell Proliferation Assay[5]

Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Experimental Protocols

Biochemical FGFR4 Kinase Assay

This protocol is adapted from the ADP-Glo™ Kinase Assay methodology to determine the in vitro potency of Fgfr4-IN-1 against recombinant human FGFR4.

Materials:

  • Recombinant Human FGFR4 (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Fgfr4-IN-1

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Fgfr4-IN-1 in kinase buffer. The final DMSO concentration should not exceed 1%.[7]

  • In a 384-well plate, add 1 µl of the Fgfr4-IN-1 dilution or DMSO vehicle control.

  • Add 2 µl of recombinant FGFR4 enzyme to each well.

  • Add 2 µl of a substrate/ATP mix (final concentrations of 50 µM ATP and 0.2 mg/ml substrate).

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Fgfr4-IN-1 concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Fgfr4-IN-1 (1 µl) Start->Add_Inhibitor Add_Enzyme Add FGFR4 Enzyme (2 µl) Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP (2 µl) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate 60 min at RT Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (5 µl) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min at RT Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (10 µl) Incubate_2->Add_Detection Incubate_3 Incubate 30 min at RT Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (IC50) Read_Luminescence->Analyze End End Analyze->End

Cell Proliferation Assay (MTT/WST-1)

This protocol is designed to assess the effect of Fgfr4-IN-1 on the proliferation of cancer cell lines with known FGFR4 expression.

Materials:

  • Human cancer cell line (e.g., HCC1937, MDA-MB-468 for breast cancer; A498, 769-P for renal cancer)[4][8]

  • Complete cell culture medium

  • Fgfr4-IN-1

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 0.5–1 × 10^3 cells/well and allow them to attach overnight.[9]

  • The following day, treat the cells with a serial dilution of Fgfr4-IN-1. Include a DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • For WST-1 assay: Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[10]

  • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization buffer and incubate overnight. Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 value.

Western Blot Analysis of FGFR4 Downstream Signaling

This protocol allows for the investigation of Fgfr4-IN-1's effect on the phosphorylation status of key downstream effectors of the FGFR4 pathway.

Materials:

  • Human cancer cell line with active FGFR4 signaling

  • Fgfr4-IN-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with Fgfr4-IN-1 at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of Fgfr4-IN-1 on protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with Fgfr4-IN-1 Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of Fgfr4-IN-1. These assays are fundamental for determining the inhibitor's potency, cellular efficacy, and its mechanism of action on the FGFR4 signaling pathway. The successful application of these methods will enable researchers to further elucidate the therapeutic potential of Fgfr4-IN-1 in FGFR4-dependent cancers.

References

Application Notes and Protocols for Fgfr4-IN-17 Cell-Based Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Information regarding a specific molecule designated "Fgfr4-IN-17" is not available in the public domain as of November 2025. The following application notes and protocols are provided as a template, using the well-characterized, selective FGFR4 inhibitor BLU9931 as an example. Researchers should substitute the specific characteristics and quantitative data of this compound where applicable.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of FGFR4 or its ligand, fibroblast growth factor 19 (FGF19), is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2] This makes FGFR4 an attractive therapeutic target for cancer treatment.

These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound, a putative FGFR4 inhibitor, in a cell-based assay. The protocol is adaptable for various cancer cell lines with known FGFR4 expression and signaling activity.

Principle of the Assay

This protocol utilizes a colorimetric or luminescent method to quantify the number of viable cells in culture following treatment with this compound. The principle is based on the measurement of a metabolic marker, such as mitochondrial dehydrogenase activity (WST-1 assay) or intracellular ATP levels (CellTiter-Glo® assay), which is directly proportional to the number of living cells. A decrease in the signal in treated cells compared to untreated controls indicates an inhibition of cell proliferation or induction of cytotoxicity.

Materials and Reagents

3.1. Cell Lines

A panel of cancer cell lines with varying FGFR4 expression and dependency is recommended.

Cell LineCancer TypeFGFR4 StatusReference
Hep 3B Hepatocellular CarcinomaHigh FGFR4 expression, FGF19 amplification[3]
HuH-7 Hepatocellular CarcinomaHigh FGFR4 expression, FGF19 amplification[3]
JHH-7 Hepatocellular CarcinomaHigh FGFR4 expression[3]
MDA-MB-453 Breast CancerActivating FGFR4 mutation (Y367C)[1]
A498 Clear Cell Renal Cell CarcinomaFGFR4 amplification[4]
769-P Clear Cell Renal Cell CarcinomaFGFR4 amplification[4]
ACHN (Control)Papillary Renal Cell CarcinomaNormal FGFR4 copy number[4]

3.2. Reagents

  • This compound (or placeholder BLU9931)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell proliferation assay kit (e.g., WST-1 Cell Proliferation Reagent or CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well, flat-bottom, sterile tissue culture plates (opaque-walled for luminescence assays)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Experimental Protocols

4.1. Cell Culture

  • Maintain the selected cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Ensure cells are in the logarithmic growth phase before seeding for the assay.

4.2. Cell Seeding

  • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Resuspend the cells in complete culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay period. A typical starting point is 2,000-5,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

4.3. Compound Preparation and Treatment

  • Prepare a stock solution of this compound (or BLU9931) in DMSO (e.g., 10 mM).

  • On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.01 µM to 10 µM).

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

4.4. Cell Proliferation Measurement

4.4.1. WST-1 Assay Protocol

  • After the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time should be optimized for each cell line.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.

4.4.2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

  • After the incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Analysis

  • Subtract the average background reading (medium only) from all other readings.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells using the following formula:

    % Proliferation = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Control Cells) x 100

  • Plot the percentage of proliferation against the log concentration of this compound.

  • Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table summarizes the reported IC50 values for the example FGFR4 inhibitor, BLU9931, in various cancer cell lines. Researchers should replace this data with their experimentally determined values for this compound.

Cell LineCancer TypeBLU9931 IC50 (µM)Reference
Hep 3BHepatocellular Carcinoma0.07[3]
HuH-7Hepatocellular Carcinoma0.11[3]
JHH-7Hepatocellular Carcinoma0.02[3]
A498Clear Cell Renal Cell Carcinoma4.6[4]
A704Clear Cell Renal Cell Carcinoma3.8[4]
769-PClear Cell Renal Cell Carcinoma2.7[4]
ACHNPapillary Renal Cell Carcinoma40.4[4]

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare this compound Serial Dilutions Compound_Prep->Add_Compound Incubate 5. Incubate for 72 hours Add_Compound->Incubate Add_Reagent 6. Add Proliferation Reagent (WST-1/CTG) Incubate->Add_Reagent Read_Plate 7. Measure Absorbance or Luminescence Add_Reagent->Read_Plate Calculate_Proliferation 8. Calculate % Proliferation Read_Plate->Calculate_Proliferation Determine_IC50 9. Determine IC50 Calculate_Proliferation->Determine_IC50

Caption: Cell-Based Proliferation Assay Workflow.

References

Application Notes and Protocols for In Vivo Studies with Fgfr4-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-17 is a small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Based on its inhibitory profile, this compound is classified as a pan-FGFR inhibitor, demonstrating activity against multiple members of the FGFR family. Specifically, it has been shown to inhibit FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 24.2 nM, 16.1 nM, 78.0 nM, and 68.0 nM, respectively. Its potential as an anti-tumor agent makes it a compound of interest for in vivo preclinical evaluation.

These application notes provide a comprehensive overview and generalized protocols for the in vivo use of this compound, based on established methodologies for similar pan-FGFR inhibitors. Researchers should note that specific experimental parameters may require optimization for their particular tumor model and research question.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
FGFR124.2
FGFR216.1
FGFR378.0
FGFR468.0
Table 2: Example In Vivo Dosages of Other Pan-FGFR Inhibitors in Murine Xenograft Models
CompoundDosageAdministration RouteTumor ModelReference
LY28744553 mg/kg, twice dailyOralLiposarcoma[1]
BGJ39815 mg/kg, dailyOralCholangiocarcinoma[2]
Dovitinib30 mg/kg, dailyOralCholangiocarcinoma[2]
Ponatinib25 mg/kg, dailyOralCholangiocarcinoma[2]

Note: The dosages listed above for other pan-FGFR inhibitors serve as a starting point for dose-range finding studies for this compound. The optimal dose of this compound will need to be determined empirically.

Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. This compound, as a pan-FGFR inhibitor, is expected to block these downstream signaling cascades.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR Inhibits

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Dosing 6. This compound or Vehicle Administration Randomization->Dosing Tumor_Measurement 7. Tumor Volume & Body Weight Measurement Dosing->Tumor_Measurement Regularly Endpoint 8. Euthanasia at Endpoint Tumor_Measurement->Endpoint Analysis 9. Tumor Excision & Analysis (IHC, Western Blot, etc.) Endpoint->Analysis

Caption: General experimental workflow for in vivo xenograft studies.

Detailed Methodologies

1. Animal Models and Husbandry

  • Species: Athymic nude mice (Nu/Nu) or SCID mice are commonly used for xenograft studies.

  • Age/Weight: 6-8 weeks old, with a body weight of 20-25 g.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation

  • Cell Lines: Select a cancer cell line with known FGFR pathway activation (e.g., through FGFR amplification, fusion, or mutation).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Dose Formulation and Administration

  • Formulation: The formulation for this compound will depend on its physicochemical properties. A common starting point for oral administration is to formulate the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.

  • Administration: Based on data from other pan-FGFR inhibitors, oral gavage is a common route of administration. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

4. In Vivo Efficacy Study Design

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (administered with the same volume and schedule as the drug).

    • Group 2: this compound (low dose, e.g., starting at 5 mg/kg daily).

    • Group 3: this compound (high dose, e.g., starting at 25 mg/kg daily).

    • (Optional) Group 4: Positive control (a known effective drug for the specific tumor model).

  • Dosing Schedule: Administer the vehicle or this compound daily for a period of 21-28 days.

  • Monitoring: Monitor animal health daily. Record body weight and tumor measurements 2-3 times per week.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or if animals show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).

5. Pharmacodynamic and Biomarker Analysis

  • At the end of the study, euthanize the animals and excise the tumors.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess the inhibition of FGFR signaling (e.g., phosphorylated FGFR, phosphorylated ERK).

  • Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

6. Statistical Analysis

  • Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.

  • Differences in final tumor volume and weight between groups can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of < 0.05 is typically considered statistically significant.

Safety and Toxicology Considerations

  • Initial in vivo studies should include a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound.

  • Monitor for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall animal behavior.

  • At the end of the study, major organs can be collected for histopathological analysis to assess for any drug-related toxicities.

Disclaimer: These are generalized protocols and should be adapted to the specific research context. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying FGFR4-Dependent Cancers Using a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the specific compound "Fgfr4-IN-17" was not identified in available literature, this document provides detailed application notes and protocols for a representative and well-characterized selective FGFR4 inhibitor, BLU9931 , which can be utilized for studying FGFR4-dependent cancers. The principles and methods described herein are broadly applicable to other potent and selective FGFR4 inhibitors.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC), but also in some breast, colon, and lung cancers.[1][2][3] This makes FGFR4 an attractive therapeutic target for cancers harboring an activated FGF19-FGFR4 pathway.[1][4]

BLU9931 is the first-in-class, potent, and selective irreversible inhibitor of FGFR4.[1] It forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to specific and durable inhibition of its kinase activity.[1] These characteristics make BLU9931 an invaluable tool for researchers, scientists, and drug development professionals to investigate the biological functions of FGFR4 and to explore its therapeutic potential in relevant cancer models.

Data Presentation

Table 1: In Vitro Activity of BLU9931
Assay TypeCell Line / TargetIC50 / EC50Reference
Biochemical Kinase Assay Recombinant FGFR4< 5 nMFictional data, representative
Recombinant FGFR1> 1 µMFictional data, representative
Recombinant FGFR2> 1 µMFictional data, representative
Recombinant FGFR3> 1 µMFictional data, representative
Cellular Proliferation Assay HuH-7 (HCC, FGF19 amplified)~10 nMFictional data, representative
Hep3B (HCC, FGF19 amplified)~15 nMFictional data, representative
SNU-182 (HCC, low FGF19)> 10 µMFictional data, representative
Target Engagement Assay p-FGFR4 (HuH-7 cells)~8 nMFictional data, representative
p-FRS2 (HuH-7 cells)~12 nMFictional data, representative
Table 2: In Vivo Efficacy of BLU9931 in a HuH-7 Xenograft Model
Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Final Average Tumor Volume (mm³)Reference
Vehicle Control0.5% HPMC, oral, QD01500 ± 250Fictional data, representative
BLU993150 mg/kg, oral, QD50750 ± 150Fictional data, representative
BLU9931100 mg/kg, oral, QD85225 ± 75Fictional data, representative
BLU9931150 mg/kg, oral, QD>95<100Fictional data, representative

Signaling Pathways and Experimental Workflows

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates BLU9931 BLU9931 (this compound) BLU9931->FGFR4 inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Metastasis mTOR->Proliferation

Caption: FGFR4 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Hypothesize FGFR4 role in a cancer type invitro In Vitro Studies start->invitro biochem Biochemical Kinase Assay (IC50 determination) invitro->biochem cell_prolif Cell Proliferation Assay (e.g., CellTiter-Glo) invitro->cell_prolif western Western Blot (p-FGFR4, p-FRS2, p-ERK) invitro->western invivo In Vivo Studies biochem->invivo cell_prolif->invivo western->invivo xenograft Xenograft Model (e.g., HuH-7 in nude mice) invivo->xenograft tgi Tumor Growth Inhibition (TGI) (Measure tumor volume) xenograft->tgi pd Pharmacodynamics (PD) (Analyze p-FGFR4 in tumors) xenograft->pd end Conclusion: Assess therapeutic potential tgi->end pd->end

Caption: Workflow for evaluating a selective FGFR4 inhibitor.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the effect of the FGFR4 inhibitor on the proliferation of cancer cell lines with varying levels of FGF19-FGFR4 pathway activation.

Materials:

  • FGFR4-dependent cell line (e.g., HuH-7, Hep3B)

  • FGFR4-independent control cell line (e.g., SNU-182)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FGFR4 inhibitor (e.g., BLU9931) dissolved in DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare a serial dilution of the FGFR4 inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of FGFR4 Pathway Inhibition

Objective: To confirm target engagement by assessing the phosphorylation status of FGFR4 and its downstream effectors.

Materials:

  • FGFR4-dependent cell line (e.g., HuH-7)

  • FGFR4 inhibitor (e.g., BLU9931)

  • Serum-free medium

  • Recombinant FGF19 ligand (optional, for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-p-FGFR4 (Tyr642), anti-FGFR4, anti-p-FRS2 (Tyr196), anti-FRS2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells (e.g., HuH-7) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of the FGFR4 inhibitor or vehicle (DMSO) for 2-4 hours.

  • (Optional) Stimulate cells with 100 ng/mL of recombinant FGF19 for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the FGFR4 inhibitor in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)

  • FGFR4-dependent cancer cells (e.g., HuH-7)

  • Matrigel

  • FGFR4 inhibitor (e.g., BLU9931)

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 10⁶ HuH-7 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer the FGFR4 inhibitor or vehicle daily via oral gavage at the predetermined doses.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health status throughout the study.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.

  • Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics via Western blot, immunohistochemistry for proliferation markers like Ki-67).

  • Plot mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition (TGI).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Validating Fgfr4-IN-1 Target Engagement: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes and Protocols

Topic: Western Blot Protocol for Fgfr4-IN-1 Target Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in various cancers, particularly hepatocellular carcinoma. The development of selective inhibitors, such as Fgfr4-IN-1, offers a promising avenue for targeted cancer therapy. Fgfr4-IN-1 is a potent inhibitor of FGFR4 with a reported IC50 of 0.7 nM.[1][2][3][4] This document provides a detailed protocol for validating the target engagement of Fgfr4-IN-1 using Western blotting to assess the phosphorylation status of FGFR4 and its key downstream signaling proteins.

FGFR4 Signaling Pathway

Upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[5][6][7][8] Fgfr4-IN-1 exerts its inhibitory effect by blocking the kinase activity of FGFR4, thereby preventing the activation of these downstream pathways.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 p-FGFR4 p-FGFR4 FGFR4->p-FGFR4 Autophosphorylation FGF19 FGF19 FGF19->FGFR4 Binds FRS2 FRS2 p-FGFR4->FRS2 PLCgamma PLCgamma p-FGFR4->PLCgamma STAT3 STAT3 p-FGFR4->STAT3 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PKC PKC PLCgamma->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR GSK3beta GSK3beta AKT->GSK3beta MEK MEK RAF->MEK Gene Expression Gene Expression mTOR->Gene Expression Cell Proliferation, Survival ERK ERK MEK->ERK ERK->Gene Expression STAT3->Gene Expression Fgfr4-IN-1 Fgfr4-IN-1 Fgfr4-IN-1->p-FGFR4 Inhibits

Fig. 1: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1

Experimental Workflow for Fgfr4-IN-1 Target Validation

A systematic workflow is essential for the robust validation of Fgfr4-IN-1. The process begins with cell culture and treatment, followed by protein extraction, quantification, and subsequent analysis by Western blot.

Experimental_Workflow Fgfr4-IN-1 Target Validation Workflow Cell_Culture 1. Cell Culture (e.g., HuH-7, HepG2) Treatment 2. Treatment with Fgfr4-IN-1 (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-FGFR4, FGFR4, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

Fig. 2: Experimental Workflow for Fgfr4-IN-1 Target Validation

Quantitative Data Summary

The following table summarizes the inhibitory activity of Fgfr4-IN-1 and provides a template for the expected outcomes of the Western blot validation.

TargetParameterValueCell LineReference
FGFR4IC50 (Kinase Assay)0.7 nM-[1][2][3][4]
Cell ProliferationIC507.8 nMHuH-7[1][2][4]
p-FGFR4IC50 (Western Blot)TBDe.g., HuH-7-
p-ERK1/2IC50 (Western Blot)TBDe.g., HuH-7-
p-AKTIC50 (Western Blot)TBDe.g., HuH-7-
p-STAT3IC50 (Western Blot)TBDe.g., HuH-7-
TBD: To be determined by the experimental protocol outlined below.

Detailed Experimental Protocol: Western Blotting

This protocol is designed to assess the inhibitory effect of Fgfr4-IN-1 on FGFR4 signaling in a suitable cancer cell line, such as the hepatocellular carcinoma cell line HuH-7, which has been shown to be sensitive to Fgfr4-IN-1.[1][4]

Materials and Reagents:

  • Cell Line: HuH-7 or another suitable cell line with endogenous FGFR4 expression.

  • Fgfr4-IN-1 (prepare stock solutions in DMSO).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage to resolve target proteins (e.g., 4-12% gradient gels).

  • Transfer Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-FGFR4 (Tyr642)

    • Rabbit anti-FGFR4[9][10]

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-AKT

    • Rabbit anti-p-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Culture HuH-7 cells to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with varying concentrations of Fgfr4-IN-1 (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

    • Stimulate cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to equal concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control (β-actin or GAPDH) to account for loading differences.

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of FGFR4 and its downstream targets (ERK, AKT, STAT3) in cells treated with Fgfr4-IN-1 compared to the vehicle-treated, FGF19-stimulated control. No significant change should be observed in the total protein levels of these targets.

Troubleshooting

  • No or Weak Signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.

  • High Background: Increase washing times, decrease antibody concentrations, or use a different blocking agent.

  • Non-specific Bands: Ensure antibody specificity. Optimize antibody dilution.

By following this detailed protocol, researchers can effectively validate the target engagement of Fgfr4-IN-1 and quantify its inhibitory effects on the FGFR4 signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening with Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand FGF19, has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). This makes FGFR4 an attractive therapeutic target for drug discovery and development. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, demonstrating significant potential for targeted cancer therapy. These application notes provide detailed protocols for high-throughput screening (HTS) of Fgfr4-IN-1 and similar compounds to identify and characterize novel FGFR4 inhibitors.

Mechanism of Action

Fgfr4-IN-1 is an ATP-competitive inhibitor that specifically targets the kinase domain of FGFR4. By binding to the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. The primary downstream pathways inhibited include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are critical for tumor cell proliferation and survival.

Data Presentation

Biochemical and Cellular Potency of Fgfr4-IN-1
CompoundAssay TypeTarget/Cell LineIC50 (nM)Reference
Fgfr4-IN-1BiochemicalFGFR40.7[1]
Fgfr4-IN-1Cell-based (Proliferation)HuH-7 (Hepatocellular Carcinoma)7.8[1]
Kinase Selectivity Profile of Fgfr4-IN-1

A comprehensive kinase selectivity profile for Fgfr4-IN-1 against a broad panel of kinases is not publicly available at this time. However, the high potency against FGFR4 suggests a degree of selectivity. For drug development, it is crucial to perform kinase profiling to assess off-target effects. Below is a template for presenting such data, populated with available information for Fgfr4-IN-1.

KinaseFgfr4-IN-1 % Inhibition @ 1µM
FGFR4 >99% (based on IC50)
FGFR1Data not available
FGFR2Data not available
FGFR3Data not available
VEGFR2Data not available
EGFRData not available
And others...Data not available

Note: The selectivity of FGFR4 inhibitors is a key attribute. For instance, other selective inhibitors like Roblitinib (FGF401) have shown >1000-fold selectivity for FGFR4 over other kinases, including FGFR1, FGFR2, and FGFR3.[2]

Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor Fgfr4-IN-1 Inhibitor->FGFR4_dimer

FGFR4 Signaling Pathway and Inhibition

Experimental Protocols

Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well format to measure the direct inhibitory effect of compounds on FGFR4 kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Fgfr4-IN-1 (or test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • 384-well white, opaque assay plates

  • Luminometer

Protocol:

  • Compound Plating: Prepare serial dilutions of Fgfr4-IN-1 and test compounds in DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the assay plate. For controls, dispense DMSO (negative control) and a known potent FGFR4 inhibitor (positive control).

  • Enzyme Preparation: Dilute the recombinant FGFR4 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

  • Enzyme Addition: Add 5 µL of the diluted FGFR4 enzyme solution to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate/ATP mix by diluting the poly(Glu, Tyr) substrate and ATP in Assay Buffer. The final concentration of ATP should be at or near the Km for FGFR4. Add 5 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Assess the quality of the assay by calculating the Z'-factor from the control wells:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Cell-Based High-Throughput Screening: Cell Proliferation Assay

This protocol uses a colorimetric or luminescence-based method to assess the effect of Fgfr4-IN-1 on the proliferation of FGFR4-dependent cancer cells (e.g., HuH-7).

Materials:

  • HuH-7 hepatocellular carcinoma cells (or other suitable cell line with FGFR4 dependency)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fgfr4-IN-1 (or test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent

  • 384-well clear-bottom, white-walled tissue culture plates

  • Luminometer or spectrophotometer

Protocol:

  • Cell Seeding: Harvest and resuspend HuH-7 cells in culture medium. Seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of Fgfr4-IN-1 and test compounds in cell culture medium. Add 10 µL of the compound dilutions to the respective wells. Include DMSO-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout (CellTiter-Glo®): a. Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

  • Calculate the Z'-factor to assess assay quality.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify FGFR4 inhibitors.

HTS_Workflow cluster_planning Assay Development & Validation cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Characterization cluster_lead_opt Lead Optimization Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (e.g., Enzyme/Cell density, ATP/Substrate Conc.) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Opt->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification (% Inhibition Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., Cell-based if primary was biochemical) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox

High-Throughput Screening Workflow

References

Application Notes and Protocols for CRISPR-Cas9 Studies in Conjunction with Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 gene-editing technology in combination with Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended to guide researchers in designing and executing experiments to investigate the functional genomics of FGFR4 signaling, identify mechanisms of resistance to Fgfr4-IN-1, and discover potential combination therapies.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma.[1][3] Fgfr4-IN-1 is a potent and selective small molecule inhibitor of FGFR4, showing promise as a targeted therapeutic agent.[4] The integration of CRISPR-Cas9 technology with the pharmacological inhibition of FGFR4 by Fgfr4-IN-1 offers a powerful approach to systematically interrogate the genetic dependencies of cancer cells and to elucidate the mechanisms underlying drug sensitivity and resistance.

Data Presentation

The following table summarizes hypothetical quantitative data from a CRISPR-Cas9 screen designed to identify genes that, when knocked out, alter the sensitivity of a cancer cell line to Fgfr4-IN-1.

Gene KnockoutCell LineFgfr4-IN-1 IC50 (nM)Fold Change in IC50 (vs. Control)Phenotype
Non-targeting ControlHUH-7101.0-
Gene AHUH-7505.0Resistance
Gene BHUH-720.2Sensitization
Gene CHep3B151.0No Change
Gene DHep3B15010.0Strong Resistance
Gene EHep3B30.2Sensitization

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway. Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[1][3][5]

FGFR4_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: Canonical FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1.

CRISPR-Cas9 Screening Workflow

This diagram outlines the key steps of a pooled CRISPR-Cas9 knockout screen to identify genes modulating Fgfr4-IN-1 sensitivity. The process involves library transduction, drug selection, and genomic DNA analysis to identify enriched or depleted guide RNAs.

CRISPR_Screening_Workflow start Start: Cancer Cell Line transduction Lentiviral Transduction of CRISPR Library start->transduction selection Puromycin Selection transduction->selection split Split Cell Population selection->split control Control (DMSO) split->control Day 0 treatment Fgfr4-IN-1 Treatment split->treatment Day 0 harvest Harvest Cells & Extract Genomic DNA control->harvest Day 14 treatment->harvest Day 14 pcr PCR Amplification of sgRNA Cassettes harvest->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis: Identify Enriched/Depleted sgRNAs ngs->analysis

Caption: Experimental workflow for a CRISPR-Cas9 knockout screen with Fgfr4-IN-1.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of Fgfr4-IN-1 Sensitivity

Objective: To identify genes that, when knocked out, confer resistance or sensitivity to Fgfr4-IN-1 in a cancer cell line with FGFR4 activation.

Materials:

  • Human cancer cell line (e.g., HUH-7, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GeCKO v2.0 library (or other genome-scale CRISPR library)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin

  • Fgfr4-IN-1

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the CRISPR library plasmids and lentiviral packaging plasmids.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • CRISPR Library Transduction:

    • Seed the target cancer cells at a density that ensures a low MOI (0.3-0.5) to minimize multiple sgRNA integrations per cell.

    • Transduce the cells with the lentiviral library in the presence of polybrene.

  • Antibiotic Selection:

    • After 24-48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.

    • Maintain puromycin selection until a non-transduced control plate shows complete cell death.

  • Fgfr4-IN-1 Treatment:

    • After selection, split the cell population into two arms: a control arm treated with DMSO and a treatment arm treated with Fgfr4-IN-1.

    • The concentration of Fgfr4-IN-1 should be predetermined to be the IC50 or IC80 for the specific cell line.

    • Culture the cells for 14-21 days, passaging as necessary and maintaining a representative cell number.

  • Genomic DNA Extraction and Library Preparation:

    • Harvest cells from both the control and treatment arms.

    • Extract genomic DNA using a commercial kit.

    • Perform PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the amplified sgRNA libraries using a next-generation sequencing platform.

    • Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

    • Use software packages like MAGeCK to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the Fgfr4-IN-1 treated population compared to the control.[6]

Protocol 2: Validation of Candidate Genes by Individual CRISPR-Cas9 Knockout

Objective: To validate the phenotype of individual gene knockouts identified from the primary screen.

Materials:

  • Target cancer cell line

  • Individual sgRNA constructs targeting candidate genes

  • Non-targeting control sgRNA construct

  • Cas9 expression vector

  • Lipofection or electroporation reagents

  • Fgfr4-IN-1

  • Cell viability assay reagents (e.g., CellTiter-Glo)

Methodology:

  • Generation of Individual Knockout Cell Lines:

    • Co-transfect the target cells with a Cas9 expression plasmid and an individual sgRNA construct for a candidate gene.

    • Select for transfected cells (e.g., using a fluorescent marker and FACS, or an antibiotic resistance marker).

    • Isolate single-cell clones and expand them.

    • Verify gene knockout by Sanger sequencing and Western blotting or qPCR.

  • Cell Viability Assay:

    • Seed the validated knockout cell lines and a non-targeting control cell line in 96-well plates.

    • Treat the cells with a dose-response range of Fgfr4-IN-1.

    • After 72-96 hours, measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 values for Fgfr4-IN-1 in each knockout cell line and the control cell line.

    • A significant increase in IC50 confirms a role in resistance, while a decrease confirms a role in sensitization.

References

Pharmacokinetic Profiling of Fgfr4-IN-1: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the preclinical pharmacokinetic analysis of Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Due to the limited availability of specific pharmacokinetic data for Fgfr4-IN-1 in the public domain, this document presents illustrative data and protocols based on studies of analogous FGFR4 inhibitors, such as FGF401 and EVER4010001. The following sections detail experimental designs, methodologies for in-life studies, and bioanalytical techniques for the quantification of the compound in biological matrices. Furthermore, visualizations of the FGFR4 signaling pathway and a typical pharmacokinetic workflow are provided to aid in experimental design and data interpretation.

Data Presentation: Illustrative Pharmacokinetic Parameters of an Oral FGFR4 Inhibitor in Animal Models

The following tables summarize representative pharmacokinetic data for a selective FGFR4 inhibitor administered orally to mice and rats. This data is intended to be illustrative and may not be directly representative of Fgfr4-IN-1.

Table 1: Single-Dose Oral Pharmacokinetics in Mice

Parameter10 mg/kg30 mg/kg100 mg/kg
Tmax (h) 1.02.04.0
Cmax (ng/mL) 85025007000
AUC(0-t) (h*ng/mL) 42001500055000
t1/2 (h) 4.55.05.5

Table 2: Single-Dose Oral Pharmacokinetics in Rats

Parameter10 mg/kg30 mg/kg100 mg/kg
Tmax (h) 2.04.06.0
Cmax (ng/mL) 60018005500
AUC(0-t) (h*ng/mL) 35001200048000
t1/2 (h) 6.06.57.0

Experimental Protocols

Animal Husbandry and Acclimatization
  • Species: Male/Female CD-1 mice (8-10 weeks old) or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in individually ventilated cages with a 12-hour light/dark cycle.

  • Diet: Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the experiment.

Formulation and Administration of Fgfr4-IN-1
  • Formulation: For oral administration, Fgfr4-IN-1 can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. The formulation should be prepared fresh daily.

  • Administration:

    • Animals should be fasted overnight (approximately 12 hours) before dosing.

    • The formulation should be administered via oral gavage (PO) at the desired dose levels (e.g., 10, 30, and 100 mg/kg).

    • The dosing volume should be consistent across all animals (e.g., 10 mL/kg for rats, 5 mL/kg for mice).

Blood Sample Collection
  • Timepoints: Blood samples (approximately 100-200 µL) should be collected at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Method: Blood can be collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of Fgfr4-IN-1 in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (containing an appropriate internal standard) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for Fgfr4-IN-1 and the internal standard.

  • Data Analysis: A calibration curve should be prepared using standard solutions of Fgfr4-IN-1 in blank plasma. The concentration of Fgfr4-IN-1 in the study samples is then determined by interpolation from the calibration curve.

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects STAT3->Cell_Effects PK_Workflow Animal_Acclimatization Animal Acclimatization (Mice/Rats) Dosing Oral Administration (PO) Animal_Acclimatization->Dosing Formulation Fgfr4-IN-1 Formulation Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Sample_Analysis->Data_Analysis

Troubleshooting & Optimization

Fgfr4-IN-1 Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and formulation of Fgfr4-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Fgfr4-IN-1?

A1: The recommended solvent for creating stock solutions of Fgfr4-IN-1 is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the solubility of Fgfr4-IN-1 in DMSO?

A2: The solubility of Fgfr4-IN-1 in DMSO is approximately 6.0-6.4 mg/mL (12.16-12.97 mM).[1][2] It is important to note that warming or sonication may be required to achieve complete dissolution.[1][2]

Q3: I'm having trouble dissolving Fgfr4-IN-1 in DMSO. What could be the issue?

A3: Difficulty in dissolving Fgfr4-IN-1 can arise from a few factors. Firstly, ensure you are using fresh, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact solubility.[1][3] Secondly, gentle warming or sonication is often necessary to facilitate dissolution.[1][2] If precipitation occurs upon cooling to room temperature, the solution may be supersaturated.

Q4: How should I prepare a stock solution of Fgfr4-IN-1?

A4: To prepare a stock solution, weigh the desired amount of Fgfr4-IN-1 powder and add the appropriate volume of fresh DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.9352 mg of Fgfr4-IN-1 (Molecular Weight: 493.52 g/mol ) in 1 mL of DMSO.[4] Use a vortex or sonicator to ensure the compound is fully dissolved.

Q5: How should I store the Fgfr4-IN-1 stock solution?

A5: Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Q6: Can I prepare aqueous solutions of Fgfr4-IN-1 for my cell-based assays?

A6: Direct dissolution of Fgfr4-IN-1 in aqueous buffers is generally not recommended due to its low aqueous solubility. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: Precipitate forms in my stock solution upon storage.
  • Possible Cause: The solution may be supersaturated, or the compound may have come out of solution during freezing.

  • Troubleshooting Steps:

    • Gently warm the vial in a water bath (e.g., 37°C) and vortex or sonicate until the precipitate redissolves.

    • If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration.

    • Ensure your DMSO is anhydrous, as absorbed water can reduce solubility.[1]

Issue 2: Precipitate forms when I dilute my DMSO stock into aqueous media.
  • Possible Cause: The compound is crashing out of solution due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Increase the rate of mixing when adding the DMSO stock to the aqueous medium. Add the stock dropwise while vortexing the medium.

    • Decrease the final concentration of Fgfr4-IN-1 in the aqueous solution.

    • Consider using a formulation with surfactants or co-solvents for in vivo studies (see below). For in vitro assays, ensure the final DMSO concentration is as low as possible while maintaining solubility.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 493.52 g/mol [4][5]
IC50 (FGFR4) 0.7 nM - 1.3 nM[1][2][4][6]
Solubility in DMSO 6.0 - 6.4 mg/mL (12.16 - 12.97 mM)[1][2]
Storage (Powder) -20°C for up to 3 years[2][4]
Storage (Stock Solution) -20°C for 1 year; -80°C for 2 years[1]

Experimental Protocols

Protocol 1: Preparation of Fgfr4-IN-1 Stock Solution
  • Materials: Fgfr4-IN-1 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the Fgfr4-IN-1 vial to room temperature before opening. b. Weigh the desired amount of Fgfr4-IN-1 powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution and/or sonicate in a water bath until the solid is completely dissolved. Gentle warming may be necessary.[1][2] e. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]

Protocol 2: In Vivo Formulation Preparation

This formulation is intended for administration in animal models and should be prepared fresh before each use.[4]

  • Materials: Fgfr4-IN-1, DMSO, PEG300, Tween 80, Saline (or PBS/ddH₂O).

  • Procedure (for a 1 mL final volume): a. Dissolve the required amount of Fgfr4-IN-1 in 50 µL of DMSO. b. Add 300 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 600 µL of Saline (or PBS/ddH₂O) and mix thoroughly. The final solution should be clear.

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) KLB->FGFR4 Co-receptor P P FGFR4->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLCγ P->PLCg STAT STAT P->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling cascade and the inhibitory action of Fgfr4-IN-1.

Experimental_Workflow In Vitro Assay Workflow Start Start Prep_Stock Prepare 10 mM Fgfr4-IN-1 Stock in DMSO Start->Prep_Stock Dilute Serially Dilute Stock in Culture Medium Prep_Stock->Dilute Treat Treat Cells with Diluted Compound Dilute->Treat Seed_Cells Seed Cells (e.g., HuH-7) in 96-well plate Seed_Cells->Treat Incubate Incubate for Specified Time (e.g., 72h) Treat->Incubate Assay Perform Cell Proliferation Assay (e.g., Methylene Blue) Incubate->Assay Analyze Measure Absorbance and Calculate IC50 Assay->Analyze End End Analyze->End

Caption: General workflow for an in vitro cell proliferation assay using Fgfr4-IN-1.

Troubleshooting_Logic Solubility Troubleshooting Start Fgfr4-IN-1 Fails to Dissolve Check_Solvent Is DMSO fresh and anhydrous? Start->Check_Solvent Use_New_DMSO Use new, anhydrous DMSO Check_Solvent->Use_New_DMSO No Apply_Energy Have you warmed or sonicated? Check_Solvent->Apply_Energy Yes Use_New_DMSO->Check_Solvent Warm_Sonicate Gently warm (37°C) and/or sonicate Apply_Energy->Warm_Sonicate No Check_Conc Is concentration >6.4 mg/mL? Apply_Energy->Check_Conc Yes Warm_Sonicate->Apply_Energy Lower_Conc Reduce concentration Check_Conc->Lower_Conc Yes Success Dissolution Successful Check_Conc->Success No Lower_Conc->Success Contact_Support Contact Technical Support Success->Contact_Support If still issues

Caption: Decision tree for troubleshooting Fgfr4-IN-1 dissolution issues.

References

Technical Support Center: Overcoming Fgfr4-IN-1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Fgfr4-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and what is its primary target?

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] It has an in vitro IC50 value of approximately 0.7 nM for FGFR4.[1] FGFR4 signaling is implicated in various cellular processes and is a therapeutic target in certain cancers.[2][3]

Q2: What are the known on-target effects of Fgfr4-IN-1?

The primary on-target effect of Fgfr4-IN-1 is the inhibition of FGFR4 kinase activity. This leads to the downstream suppression of signaling pathways regulated by FGFR4, such as the RAS-MAPK and PI3K-AKT pathways.[4] In cancer cell lines with aberrant FGFR4 signaling, this can result in reduced cell proliferation. For instance, Fgfr4-IN-1 inhibits the proliferation of HuH-7 hepatocellular carcinoma cells with an IC50 of 7.8 nM.[1]

Q3: What are potential off-target effects of Fgfr4-IN-1?

While Fgfr4-IN-1 is designed to be selective for FGFR4, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. The pyrazolo[3,4-d]pyrimidine scaffold, present in Fgfr4-IN-1, is found in many kinase inhibitors and has been associated with off-target inhibition of other kinases, such as members of the SRC family.[5] The unique Cys552 residue in the ATP binding pocket of FGFR4 is a key determinant of selectivity for many FGFR4 inhibitors.[2][3] Kinases with similar structural features in their ATP binding sites could be potential off-targets.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the IC50 of Fgfr4-IN-1 for FGFR4 (around 0.7 nM in biochemical assays and low nanomolar in cell-based assays). Off-target effects typically manifest at higher concentrations.

  • Use of a negative control: A structurally similar but inactive compound can help differentiate specific inhibitory effects from non-specific or cytotoxic effects.

  • Rescue experiments: Overexpression of a wild-type, but not a drug-resistant mutant, of FGFR4 should rescue the observed phenotype if it is an on-target effect.

  • Orthogonal approaches: Use of a different, structurally unrelated FGFR4 inhibitor or genetic knockdown of FGFR4 (e.g., using siRNA or CRISPR) should phenocopy the effects of Fgfr4-IN-1 if they are on-target.

Q5: What are the common downstream signaling pathways of FGFR4 that I should monitor to confirm on-target activity?

To confirm that Fgfr4-IN-1 is inhibiting its intended target, you should monitor the phosphorylation status of key downstream signaling proteins. The primary signaling cascades activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways.[4] Key proteins to monitor by Western blot include:

  • Phospho-FGFR4 (to confirm target engagement)

  • Phospho-FRS2 (a direct substrate of FGFRs)

  • Phospho-ERK1/2 (downstream of the MAPK pathway)

  • Phospho-AKT (downstream of the PI3K pathway)

  • Phospho-STAT3 (another potential downstream target)

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed.
Potential Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response experiment to determine if the phenotype is observed at concentrations significantly higher than the FGFR4 IC50. 2. Conduct a kinome scan to identify potential off-target kinases (See Experimental Protocols). 3. Validate potential off-targets using orthogonal inhibitors or genetic knockdown.
Cell line specific effects 1. Confirm FGFR4 expression in your cell line. 2. Test the effect of Fgfr4-IN-1 in a panel of cell lines with varying levels of FGFR4 expression.
Compound instability 1. Prepare fresh stock solutions of Fgfr4-IN-1. 2. Protect the compound from light and store it under recommended conditions.
Experimental variability 1. Ensure consistent cell seeding density and treatment conditions. 2. Include appropriate positive and negative controls in every experiment.
Issue 2: Lack of expected on-target effect (no inhibition of cell proliferation or downstream signaling).
Potential Cause Troubleshooting Steps
Low FGFR4 expression or activity 1. Confirm FGFR4 expression and phosphorylation in your cell model by Western blot. 2. Use a cell line known to be sensitive to FGFR4 inhibition as a positive control.
Compound inactivity 1. Verify the identity and purity of your Fgfr4-IN-1 compound. 2. Prepare fresh stock solutions.
Drug efflux 1. Co-treat with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the effect of Fgfr4-IN-1 is restored.
Mutation in FGFR4 1. Sequence the FGFR4 gene in your cell line to check for mutations that might confer resistance.

Quantitative Data Summary

While a specific kinome scan for Fgfr4-IN-1 is not publicly available, the following table provides IC50 values for Fgfr4-IN-1 against its primary target and in a cell-based assay. A second table lists potential off-target kinases based on the selectivity profiles of other FGFR inhibitors and compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold. Researchers are strongly encouraged to perform their own kinase selectivity profiling to determine the specific off-target profile of Fgfr4-IN-1 in their experimental system.

Table 1: Potency of Fgfr4-IN-1

TargetAssay TypeIC50 (nM)Reference
FGFR4Biochemical0.7[1]
HuH-7 cell proliferationCell-based7.8[1]

Table 2: Potential Off-Target Kinases for Pyrazolo[3,4-d]pyrimidine-based FGFR Inhibitors

Kinase FamilyPotential Off-TargetsRationale
SRC Family Kinases SRC, LYN, FYNThe pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit SRC family kinases.[5]
Other Tyrosine Kinases ABL, KIT, PDGFRPan-kinase inhibitors with a similar core structure have shown activity against these kinases.
Serine/Threonine Kinases MK2, MK3, S6K2, STK40, TTKThese kinases share the Cys552 residue that is targeted by some selective FGFR4 inhibitors for covalent binding.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR4 Signaling Pathway

This protocol is for assessing the on-target activity of Fgfr4-IN-1 by measuring the phosphorylation of downstream signaling proteins.

Materials:

  • Cell line of interest

  • Fgfr4-IN-1

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of FGFR4, FRS2, ERK1/2, AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of Fgfr4-IN-1 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm that Fgfr4-IN-1 directly binds to FGFR4 in a cellular context.

Materials:

  • Cell line of interest

  • Fgfr4-IN-1

  • Complete cell culture medium

  • PBS

  • Lysis buffer (without detergents, e.g., Tris-HCl with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Western blot supplies (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cultured cells with Fgfr4-IN-1 or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble FGFR4 in each sample by Western blot as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature for both vehicle and Fgfr4-IN-1 treated samples. A shift in the melting curve to a higher temperature in the presence of Fgfr4-IN-1 indicates target engagement.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P STAT3 STAT3 FGFR4->STAT3 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT3->Transcription Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4

Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Concentration Phenotype at On-Target Concentration? Dose_Response->On_Target_Concentration Off_Target_Concentration Phenotype at High Concentration Only On_Target_Concentration->Off_Target_Concentration No Validate_On_Target Validate On-Target Effect (Rescue, Orthogonal Inhibitor) On_Target_Concentration->Validate_On_Target Yes Investigate_Off_Target Investigate Off-Target Effects (Kinome Scan, CETSA) Off_Target_Concentration->Investigate_Off_Target Conclusion_On_Target Likely On-Target Effect Validate_On_Target->Conclusion_On_Target Conclusion_Off_Target Likely Off-Target Effect Investigate_Off_Target->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Troubleshooting Fgfr4-IN-17 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fgfr4-IN-17 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges related to the emergence of resistance to this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase.[1] Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways including RAS-MAPK, PI3K-AKT, and PLCγ.[1][2] These pathways are crucial for cellular processes like proliferation, survival, and migration.[2] this compound likely acts by competing with ATP for the binding site in the kinase domain of FGFR4, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

Acquired resistance to FGFR4 inhibitors can occur through several mechanisms. Based on studies with other FGFR4 inhibitors, the most common mechanisms include:

  • On-Target Mutations: Mutations in the kinase domain of FGFR4 can prevent the binding of the inhibitor. Common sites for these mutations are the gatekeeper and hinge-1 residues.[3] For example, mutations at V550 and C552 have been identified in patients who developed resistance to the FGFR4 inhibitor fisogatinib.[4]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of FGFR4. Upregulation of signaling through other receptor tyrosine kinases, such as EGFR, can reactivate downstream pathways like MAPK and PI3K/AKT, rendering the cells resistant to FGFR4 inhibition.[3]

  • Epithelial-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a more mesenchymal state, which can be associated with intrinsic or acquired resistance to targeted therapies.[3]

Q3: How can I confirm if my resistant cell line has developed on-target mutations in FGFR4?

To identify mutations in the FGFR4 gene, you can perform Sanger sequencing of the kinase domain or utilize next-generation sequencing (NGS) for a more comprehensive analysis of the entire gene.

Q4: What are the recommended positive and negative controls for my experiments with this compound?

  • Positive Control (Cell line): A cell line known to be sensitive to FGFR4 inhibition, such as a hepatocellular carcinoma (HCC) cell line with FGF19 amplification or overexpression (e.g., Hep3B, Huh7).

  • Negative Control (Cell line): A cell line that does not express FGFR4 or is known to be resistant to FGFR4 inhibition.

  • Positive Control (Compound): A well-characterized FGFR4 inhibitor with a known IC50 value can be used as a reference.

  • Negative Control (Compound): A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

Troubleshooting Guides

Problem 1: Decreased or no activity of this compound in a sensitive cell line.
Possible Cause Suggested Solution
Compound Degradation Aliquot this compound upon receipt and store at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Compound Concentration Verify the calculated concentration and the dilution series. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Health Ensure cells are healthy, within a low passage number, and free from contamination. Perform regular cell line authentication.
Experimental Conditions Optimize seeding density, treatment duration, and assay conditions (e.g., serum concentration in the media).
Problem 2: High background signal in a biochemical kinase assay.
Possible Cause Suggested Solution
High Enzyme Concentration Titrate the recombinant FGFR4 enzyme to determine the optimal concentration that gives a robust signal without being in excess.
High ATP Concentration If using a competitive inhibitor, a high ATP concentration can reduce the inhibitor's potency. Use an ATP concentration close to the Km value for FGFR4.
Contaminated Reagents Use fresh, high-quality reagents and buffers.
Non-specific Binding Include a no-enzyme control to determine the background signal. Consider adding a detergent like Tween-20 to the assay buffer to reduce non-specific binding.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to the inhibitor.

  • Initial Seeding: Plate a sensitive cancer cell line (e.g., MDA-MB-453) at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume growth at each new concentration before the next increase.

  • Maintenance: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), maintain them in this concentration for several passages to ensure a stable resistant phenotype.

  • Characterization: Characterize the resistant cell line by comparing its IC50 for this compound to the parental cell line. Investigate the underlying resistance mechanisms through molecular and cellular assays.

Protocol 2: Western Blot Analysis of FGFR4 Signaling

This protocol allows for the assessment of the phosphorylation status of FGFR4 and its downstream effectors.

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat with this compound at various concentrations for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-FGFR4, total FGFR4, p-FRS2α, total FRS2α, p-ERK1/2, total ERK1/2, p-AKT, and total AKT overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various FGFR inhibitors against FGFR4, which can serve as a reference for your experiments with this compound.

InhibitorIC50 (nM) for FGFR4Cell-Based Assay IC50 (nM) (Cell Line)Reference
V4-015 40<1000 (MDA-MB-453)[5]
Fisogatinib (BLU-554) Not specified~30 (Hep3B)[4]
JNJ-42756493 Not specifiedNot specified
FIIN-3 Not specifiedNot specified
FIIN-2 Not specifiedNot specified
BGJ398 Not specifiedNot specified
PD173074 Not specifiedNot specified

Signaling Pathways and Workflows

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Resistance_Mechanisms Fgfr4_IN_17 This compound FGFR4 FGFR4 Fgfr4_IN_17->FGFR4 Inhibits Resistance Drug Resistance FGFR4->Resistance OnTarget On-Target Mutations (e.g., V550, C552) OnTarget->FGFR4 Alters binding site OnTarget->Resistance Bypass Bypass Signaling Bypass->Resistance EGFR EGFR Activation EGFR->Bypass PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Bypass EMT Epithelial-Mesenchymal Transition (EMT) EMT->Resistance

Caption: Mechanisms of Acquired Resistance to this compound.

Experimental_Workflow start Start with Sensitive Cell Line treatment Continuous Treatment with Increasing this compound start->treatment resistance Establishment of Resistant Cell Line treatment->resistance characterization Characterization of Resistance resistance->characterization ic50 IC50 Determination characterization->ic50 molecular Molecular Analysis characterization->molecular functional Functional Assays characterization->functional end Identify Resistance Mechanism ic50->end sequencing FGFR4 Sequencing molecular->sequencing western Western Blot (Signaling Pathways) molecular->western sequencing->end western->end proliferation Proliferation Assay functional->proliferation migration Migration/Invasion Assay functional->migration proliferation->end migration->end

Caption: Workflow for Investigating this compound Resistance.

References

Fgfr4-IN-17 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Fgfr4-IN-17. Due to the limited publicly available stability data for this specific compound, the following information is based on general best practices for handling small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for optimal stability?

Q2: What is the recommended solvent for dissolving this compound?

A2: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound over time. For aqueous-based cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound in your experimental medium (e.g., cell culture media), you can perform a time-course experiment. Incubate the compound in the medium at the desired temperature (e.g., 37°C) and collect samples at different time points. The concentration of the remaining compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

  • Possible Cause 1: Compound Degradation. this compound may be unstable in your specific cell culture medium or experimental buffer. Components in the medium, such as serum proteins, could potentially bind to or degrade the inhibitor.

    • Troubleshooting Step: Perform a stability study of this compound in your experimental medium as described in the FAQ section. If degradation is observed, consider preparing fresh solutions for each experiment or reducing the incubation time.

  • Possible Cause 2: Improper Storage. Frequent freeze-thaw cycles or improper storage temperature of the stock solution can lead to compound degradation.

    • Troubleshooting Step: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Ensure the stock solution is stored at -80°C.

  • Possible Cause 3: Low Solubility. The compound may be precipitating out of the aqueous experimental medium, reducing its effective concentration.

    • Troubleshooting Step: Visually inspect the medium for any precipitate after adding the compound. If solubility is an issue, consider using a lower concentration or exploring the use of formulation agents (use with caution as they may affect cellular responses).

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Compound Dosing. Inaccurate pipetting or dilution of the highly concentrated stock solution can lead to significant variations in the final treatment concentrations.

    • Troubleshooting Step: Prepare a fresh dilution series from the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 2: Uneven Distribution in Multi-well Plates. Inadequate mixing after adding the compound to wells can result in a concentration gradient across the plate.

    • Troubleshooting Step: After adding the compound to the wells, gently mix the plate on a plate shaker for a short period to ensure even distribution.

Data Presentation

Table 1: Example Stability of a Small Molecule Inhibitor in Different Solvents at -20°C

SolventPurity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
DMSO>999895
Ethanol979285
PBS (pH 7.4)8560<40

This table illustrates the typical stability of a small molecule inhibitor in various solvents. Actual stability of this compound may vary and should be experimentally determined.

Table 2: Example Stability of a Small Molecule Inhibitor in Cell Culture Medium at 37°C

Time (hours)Remaining Compound (%)
0100
295
680
1265
2440

This table shows an example of how the concentration of a small molecule inhibitor might decrease over time in a typical cell culture environment. This should be determined experimentally for this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Incubation: Spike the cell culture medium (e.g., DMEM with 10% FBS) with this compound to the desired final concentration. Incubate the medium in a cell culture incubator at 37°C with 5% CO2.

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point serves as the initial concentration control.

  • Sample Preparation: For each time point, immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analysis: Analyze the samples using HPLC or LC-MS to determine the concentration of the remaining this compound.

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates STAT3 STAT3 FGFR4->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects STAT3->Cell_Effects Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_timepoints Time Points start Start: Prepare this compound stock spike Spike into experimental medium start->spike incubate Incubate at 37°C spike->incubate t0 T=0 hr incubate->t0 t2 T=2 hr incubate->t2 t_n T=n hr incubate->t_n quench Quench reaction (e.g., with Acetonitrile) t0->quench t2->quench t_n->quench analyze Analyze by LC-MS/HPLC quench->analyze data Determine % remaining compound analyze->data end End: Stability Profile data->end

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Fgfr4-IN-1 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Fgfr4-IN-1 in in vivo experiments. The following information is designed to help anticipate and troubleshoot potential issues related to toxicity and to provide a framework for protocol development.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and what is its mechanism of action?

A1: Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma.[3]

Q2: What are the expected on-target toxicities of inhibiting FGFR4 in vivo?

A2: Inhibition of the FGF19-FGFR4 signaling axis is known to cause specific on-target toxicities. The most commonly reported adverse events in preclinical and clinical studies of FGFR4 inhibitors include gastrointestinal issues, such as diarrhea, and liver-related toxicities, such as elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels.[4][5][6] These toxicities are generally considered to be mechanism-based, arising from the physiological role of FGFR4 in bile acid homeostasis and liver function.[6][7]

Q3: Are there strategies to mitigate the in vivo toxicity of Fgfr4-IN-1?

A3: Yes, several strategies can be employed to manage and minimize the toxicity of FGFR4 inhibitors. These include:

  • Dose Optimization: Careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.[4][8]

  • Supportive Care: Prophylactic and symptomatic treatment for anticipated side effects can improve tolerability. For example, anti-diarrheal agents like loperamide can be used to manage gastrointestinal toxicity.[7][9]

  • Formulation Strategies: The formulation of the inhibitor can impact its pharmacokinetic and toxicity profile. For instance, liposomal formulations have been shown to reduce the toxicity of some FGFR inhibitors in vivo.[10]

  • Close Monitoring: Regular monitoring of animal health, including body weight, clinical signs, and relevant blood biomarkers (e.g., liver enzymes), is essential for early detection and management of toxicity.[11]

Q4: What are the key signaling pathways downstream of FGFR4 that I should monitor to confirm target engagement?

A4: Activation of FGFR4 triggers several downstream signaling cascades involved in cell proliferation, survival, and migration. The primary pathways to monitor for target engagement include the Ras-Raf-MAPK and PI3K-AKT pathways.[7] Assessing the phosphorylation status of key proteins in these pathways, such as ERK and AKT, in tumor or surrogate tissues can confirm the inhibitory activity of Fgfr4-IN-1.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15-20%) Systemic toxicity due to high dosage.- Immediately reduce the dose or temporarily halt administration.- Re-evaluate the MTD in a separate cohort.- Ensure proper hydration and nutrition.
Severe Diarrhea On-target effect of FGFR4 inhibition on bile acid metabolism.[6][7]- Administer anti-diarrheal medication (e.g., loperamide).- Reduce the dose of Fgfr4-IN-1.- Monitor for dehydration and provide fluid support if necessary.
Elevated Liver Enzymes (AST/ALT) On-target hepatotoxicity.[4][6]- Reduce the dose or discontinue treatment.- Conduct histopathological analysis of the liver at the end of the study to assess for damage.
Lack of Tumor Growth Inhibition - Insufficient dose or target engagement.- Redundant signaling pathways.[12]- Poor bioavailability of the compound.- Increase the dose up to the MTD.- Confirm target inhibition by assessing p-FGFR, p-ERK, and p-AKT levels in tumor tissue.- Evaluate the pharmacokinetic profile of Fgfr4-IN-1.- Consider combination therapies to address potential resistance mechanisms.
Compound Precipitation in Formulation Poor solubility of Fgfr4-IN-1 in the chosen vehicle.- Test alternative vehicle formulations (e.g., addition of co-solvents like DMSO, PEG300, or Tween 80).- Prepare fresh formulations before each administration.

Quantitative Data on FGFR4 Inhibitor Toxicity

Table 1: Treatment-Emergent Adverse Events for EVER4010001 (a selective FGFR4 inhibitor) in a Phase 1 Clinical Trial [4][5]

Adverse EventFrequency (All Grades)Frequency (Grade ≥3)
Diarrhea94.7%0%
Increased Aspartate Aminotransferase (AST)57.9%Not Reported
Increased Alanine Aminotransferase (ALT)47.4%Not Reported

Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD) of Fgfr4-IN-1 in Mice
  • Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).[8] House animals in accordance with institutional guidelines.

  • Dose Escalation:

    • Begin with a conservative starting dose, which can be estimated from in vitro efficacy data.

    • Employ a dose escalation scheme (e.g., a modified Fibonacci sequence) in cohorts of 3-6 mice per dose level.

  • Formulation and Administration:

    • Prepare a vehicle control and multiple concentrations of Fgfr4-IN-1. A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Administer the compound and vehicle orally (p.o.) or via intraperitoneal (i.p.) injection once daily for a predetermined period (e.g., 14-28 days).

  • Toxicity Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress). A standardized scoring system, such as a modified Irwin's test, can be used.[13]

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT and AST).

    • Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not induce greater than 20% body weight loss or other signs of life-threatening toxicity.[8]

Protocol: In Vivo Efficacy Study with Toxicity Monitoring
  • Tumor Model: Implant tumor cells of interest (e.g., a hepatocellular carcinoma cell line with FGFR4 amplification) subcutaneously or orthotopically into immunocompromised mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, Fgfr4-IN-1 at one or more doses below the MTD).

  • Dosing and Monitoring:

    • Administer the treatment as determined in the MTD study.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs as described in the MTD protocol.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at selected time points, collect tumor tissue to assess target engagement by measuring the phosphorylation levels of FGFR4, ERK, and AKT via Western blot or immunohistochemistry.

  • Toxicity Assessment:

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT STAT FGFR4->STAT KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1.

Experimental_Workflow In Vivo Toxicity and Efficacy Workflow cluster_0 Toxicity Study (MTD Determination) cluster_1 Efficacy Study Dose_Escalation Dose Escalation Cohorts Daily_Dosing Daily Administration Dose_Escalation->Daily_Dosing Toxicity_Monitoring Monitor Body Weight & Clinical Signs Daily_Dosing->Toxicity_Monitoring MTD_Endpoint Determine MTD Toxicity_Monitoring->MTD_Endpoint Treatment Treat with Fgfr4-IN-1 (≤MTD) MTD_Endpoint->Treatment Inform Dosing Tumor_Implantation Tumor Implantation Randomization Randomize into Groups Tumor_Implantation->Randomization Randomization->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis Efficacy_Endpoint Assess Anti-tumor Efficacy Tumor_Monitoring->Efficacy_Endpoint

Caption: General experimental workflow for in vivo evaluation of Fgfr4-IN-1.

References

Technical Support Center: Fgfr4-IN-1 Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the cross-reactivity of Fgfr4-IN-1, a representative selective FGFR4 inhibitor. For the purpose of this guide, we will focus on the well-characterized and published selective FGFR4 inhibitor, BLU-9931 , as a surrogate for Fgfr4-IN-1 to address potential cross-reactivity concerns during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the on-target potency of BLU-9931?

BLU-9931 is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 value of 3 nM in biochemical assays. This high potency makes it an effective tool for studying FGFR4-driven signaling pathways.

Q2: How selective is BLU-9931 for FGFR4 over other FGFR family members?

BLU-9931 exhibits significant selectivity for FGFR4 over other members of the FGFR family. This selectivity is crucial for minimizing off-target effects related to the inhibition of FGFR1, FGFR2, and FGFR3, which can lead to toxicities such as hyperphosphatemia and soft-tissue mineralization.

Q3: What is the broader cross-reactivity profile of BLU-9931 against the human kinome?

Kinome-wide selectivity profiling is essential to understand the potential for off-target effects. A KINOMEscan assay, which assesses the binding of an inhibitor to a large panel of kinases, was performed to evaluate the selectivity of BLU-9931.

Troubleshooting Guide

Problem: I am observing unexpected phenotypes in my cellular assays that may be due to off-target kinase inhibition.

Solution:

  • Review the Kinase Selectivity Data: Refer to the quantitative data provided in this guide (Table 1 and Table 2) to identify potential off-target kinases that might be inhibited by BLU-9931 at the concentrations used in your experiments.

  • Titrate the Inhibitor Concentration: Use the lowest effective concentration of BLU-9931 that elicits the desired on-target phenotype (inhibition of FGFR4 signaling) to minimize the engagement of less sensitive off-target kinases.

  • Employ Orthogonal Approaches: To confirm that the observed phenotype is due to FGFR4 inhibition, use a complementary approach such as RNA interference (siRNA or shRNA) to specifically knock down FGFR4 expression.

  • Use a Structurally Unrelated FGFR4 Inhibitor: If available, a structurally different but functionally equivalent FGFR4 inhibitor can help to confirm that the biological effect is not due to the specific chemical scaffold of BLU-9931.

Quantitative Kinase Selectivity Data

The following tables summarize the inhibitory activity of BLU-9931 against FGFR family members and its broader kinome selectivity profile.

Table 1: Inhibitory Potency (IC50) of BLU-9931 against FGFR Family Kinases

KinaseIC50 (nM)Selectivity over FGFR4
FGFR4 3 1x
FGFR1591197x
FGFR2493164x
FGFR315050x

Data sourced from biochemical assays.

Table 2: KINOMEscan Selectivity Profile of BLU-9931

A KINOMEscan assay was performed by screening BLU-9931 at a concentration of 3 µM against a panel of 456 kinases. The results demonstrate high selectivity for FGFR4.

KinaseBinding (% of Control)
FGFR4 0.3
MAPKAPK291
TTK100

Data shows that at a high concentration, BLU-9931 primarily interacts with FGFR4, with minimal binding to other kinases in the panel, including those with a cysteine residue in a similar position to Cys552 in FGFR4.

Experimental Protocols

Biochemical Kinase Inhibition Assay (for IC50 determination)

This protocol outlines a general method for determining the IC50 values of an inhibitor against purified kinases.

  • Reagents and Materials:

    • Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT).

    • ATP at a concentration near the Km for each kinase.

    • A suitable kinase substrate (e.g., a peptide substrate like CSKtide at 1 µM).

    • BLU-9931 serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit or similar technology to measure kinase activity.

    • 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a serial dilution of BLU-9931 in DMSO.

    • In a 384-well plate, add the diluted inhibitor.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Measure the luminescence signal, which is proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan™ Assay (for broad selectivity profiling)

This is a proprietary competition binding assay offered by commercial vendors. The general principle is as follows:

  • An inhibitor of interest (e.g., BLU-9931) is tested at a fixed concentration (e.g., 3 µM).

  • The inhibitor is competed against an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test inhibitor, relative to a DMSO control. A lower percentage indicates stronger binding of the test inhibitor.

Visualizations

Fgfr4_IN_1_Selectivity cluster_Targeting Inhibitor Action cluster_Kinases Kinase Targets Inhibitor Fgfr4-IN-1 (BLU-9931) FGFR4 FGFR4 (On-Target) Inhibitor->FGFR4 High Potency (IC50 = 3 nM) FGFR1 FGFR1 (Off-Target) Inhibitor->FGFR1 Low Potency FGFR2 FGFR2 (Off-Target) Inhibitor->FGFR2 Low Potency FGFR3 FGFR3 (Off-Target) Inhibitor->FGFR3 Low Potency OtherKinases Other Kinases (e.g., MAPKAPK2, TTK) (Minimal Off-Target) Inhibitor->OtherKinases Negligible Binding

Caption: Selectivity profile of Fgfr4-IN-1 (represented by BLU-9931).

Kinase_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Combine Inhibitor, Kinase, and Substrate A->C B Prepare Kinase/ Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Plot Inhibition Curve G->H I Calculate IC50 H->I

Caption: Workflow for a biochemical kinase inhibition assay.

Addressing batch-to-batch variability of Fgfr4-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). These resources are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and what is its mechanism of action?

Fgfr4-IN-1 is a small molecule inhibitor that potently targets the kinase activity of FGFR4.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[2] The activation of FGFR4 is implicated in various cellular processes, including cell proliferation and differentiation, making it a target in cancer research.[3][4]

Q2: What are the recommended storage and handling conditions for Fgfr4-IN-1?

For long-term storage, Fgfr4-IN-1 powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. It is important to note that solutions of Fgfr4-IN-1 may be unstable over time, and it is often recommended to prepare fresh solutions for experiments or use small, pre-packaged sizes.[2]

Q3: What is the typical potency of Fgfr4-IN-1?

The potency of Fgfr4-IN-1 is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the activity of the FGFR4 enzyme by 50%. The reported IC50 for Fgfr4-IN-1 against FGFR4 is approximately 0.7 nM.[1] In cellular assays, such as inhibiting the proliferation of HuH-7 hepatocellular carcinoma cells, the IC50 is reported to be around 7.8 nM.[1]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of small molecule inhibitors like Fgfr4-IN-1 can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating these issues.

Problem 1: Observed decrease in potency or inconsistent IC50 values between different batches.

Potential Cause Recommended Action
Purity and Identity 1. Verify Purity: Request and compare the Certificate of Analysis (CoA) for each batch. Key parameters to check are purity (typically by HPLC) and identity (by Mass Spectrometry and NMR). Ideally, purity should be >98%.2. Independent QC: If significant variability persists, consider independent analytical chemistry verification of the compound's purity and identity.
Compound Stability 1. Fresh Solutions: As solutions can be unstable, always prepare fresh stock solutions from powder for critical experiments.2. Storage Conditions: Ensure the compound is stored correctly as a powder (-20°C) and as aliquoted stock solutions (-80°C) to minimize degradation.
Solubility Issues 1. Confirm Solubility: Ensure the compound is fully dissolved in the solvent (typically DMSO). Gentle warming may be necessary.[5] Incomplete dissolution will lead to inaccurate concentrations.2. Avoid Precipitation: When diluting into aqueous buffers for assays, ensure the final DMSO concentration is low enough to prevent precipitation.
Assay Conditions 1. Consistent Protocols: Use a standardized and well-documented assay protocol across all experiments.2. Reagent Quality: Ensure all other assay reagents (e.g., enzyme, substrate, ATP, buffers) are of high quality and consistent between experiments.

Problem 2: Unexpected or off-target effects observed with a new batch.

Potential Cause Recommended Action
Presence of Impurities 1. Review Synthesis Route: Fgfr4-IN-1 belongs to the pyridopyrimidine class of compounds.[6][7] Impurities can arise from starting materials, side reactions, or degradation products. Check the CoA for any reported impurities.2. Analytical Characterization: Use techniques like LC-MS to screen for the presence of unexpected molecular weights that could correspond to impurities.
Incorrect Compound Identity 1. Confirm Structure: Use 1H NMR and 13C NMR to confirm the chemical structure of the compound matches the expected structure of Fgfr4-IN-1. Compare the spectra with any available reference data.
Assay Artifacts 1. Control Experiments: Include appropriate positive and negative controls in your experiments to rule out assay-specific artifacts. A known standard or a previous, well-characterized batch of Fgfr4-IN-1 can serve as a positive control.

Experimental Protocols

Protocol 1: Quality Control of Fgfr4-IN-1 by HPLC

Objective: To verify the purity of a new batch of Fgfr4-IN-1.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of Fgfr4-IN-1 in a suitable solvent such as DMSO.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Analysis: The purity is determined by the area of the main peak relative to the total area of all peaks.

Protocol 2: Cellular Assay for Fgfr4-IN-1 Potency

Objective: To determine the IC50 of Fgfr4-IN-1 in a cell-based assay.

Methodology:

  • Cell Line: Use a cell line that is sensitive to FGFR4 inhibition, such as the HuH-7 hepatocellular carcinoma cell line.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Fgfr4-IN-1. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for an assessment of cell proliferation (e.g., 72 hours).

  • Proliferation Assay: Use a standard proliferation assay, such as MTT or a resazurin-based assay, to measure cell viability.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.

Experimental_Workflow cluster_QC Quality Control cluster_Assay Biological Assay Receive_Compound Receive New Batch of Fgfr4-IN-1 Review_CoA Review Certificate of Analysis Receive_Compound->Review_CoA Analytical_Chem Perform Independent QC (HPLC, MS, NMR) Review_CoA->Analytical_Chem If variability is suspected Prepare_Stocks Prepare Fresh Stock Solutions Review_CoA->Prepare_Stocks If CoA is acceptable Analytical_Chem->Prepare_Stocks Cell_Assay Perform Cellular Potency Assay Prepare_Stocks->Cell_Assay Data_Analysis Analyze Data & Determine IC50 Cell_Assay->Data_Analysis

Caption: Recommended experimental workflow for validating a new batch of Fgfr4-IN-1.

Troubleshooting_Tree Start Inconsistent Results with New Fgfr4-IN-1 Batch Check_CoA Is the Certificate of Analysis (CoA) acceptable (>98% purity)? Start->Check_CoA Independent_QC Perform Independent QC (HPLC, MS, NMR) Check_CoA->Independent_QC No Check_Solubility Is the compound fully dissolved? Check_CoA->Check_Solubility Yes Independent_QC->Check_Solubility Passes QC Contact_Supplier Contact Supplier for replacement or refund Independent_QC->Contact_Supplier Fails QC Re_dissolve Re-dissolve, use sonication or gentle warming Check_Solubility->Re_dissolve No Check_Assay Are assay conditions and reagents consistent? Check_Solubility->Check_Assay Yes Re_dissolve->Check_Assay Standardize_Assay Standardize protocol and use fresh reagents Check_Assay->Standardize_Assay No Proceed Proceed with Experiments Check_Assay->Proceed Yes Standardize_Assay->Proceed

Caption: A decision tree for troubleshooting batch-to-batch variability of Fgfr4-IN-1.

References

Validation & Comparative

A Comparative Guide to Selective FGFR4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific public data for a compound designated "Fgfr4-IN-17" is not available, this guide provides a comprehensive comparison of several well-characterized selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). This information is intended to assist researchers, scientists, and drug development professionals in evaluating the landscape of selective FGFR4 inhibition.

The aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis of certain cancers, most notably hepatocellular carcinoma (HCC).[1][2] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. These inhibitors aim to specifically target FGFR4, thereby minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia, which is linked to the inhibition of other FGFR family members.[3][4]

A key structural feature enabling the development of highly selective FGFR4 inhibitors is the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in other FGFR family members.[5] Many selective inhibitors are designed to form a covalent bond with this residue, leading to potent and often irreversible inhibition.[6]

Quantitative Comparison of Selective FGFR4 Inhibitors

The following table summarizes the in vitro potency and selectivity of several prominent selective FGFR4 inhibitors based on available preclinical data. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency.

InhibitorFGFR4 IC50 (nM)Selectivity vs FGFR1Selectivity vs FGFR2Selectivity vs FGFR3Mechanism of Action
BLU-9931 3~297-fold~184-fold~50-foldIrreversible, covalent
Fisogatinib (BLU-554) 5>120-fold>440-fold>120-foldIrreversible, covalent
Roblitinib (FGF401) 1.9>1000-fold>1000-fold>1000-foldReversible-covalent
H3B-6527 <1.2>250-fold>1000-fold>880-foldCovalent
ASP5878 3.5(FGFR1 IC50: 0.47 nM)(FGFR2 IC50: 0.60 nM)(FGFR3 IC50: 0.74 nM)Not specified
Futibatinib (TAS-120) 3.7(FGFR1 IC50: 1.8 nM)(FGFR2 IC50: 1.4 nM)(FGFR3 IC50: 1.6 nM)Irreversible, pan-FGFR
LY2874455 6(FGFR1 IC50: 2.8 nM)(FGFR2 IC50: 2.6 nM)(FGFR3 IC50: 6.4 nM)Pan-FGFR

Note: The selectivity is presented as a fold-difference in IC50 values (IC50 for other FGFR / IC50 for FGFR4). Higher values indicate greater selectivity for FGFR4. Data is compiled from multiple sources.[7][8][9][10]

In Vivo Efficacy of Selective FGFR4 Inhibitors

Preclinical studies in animal models, typically xenografts of human cancer cell lines with an activated FGF19-FGFR4 axis, have demonstrated the anti-tumor activity of these selective inhibitors.

InhibitorCancer ModelKey Findings
BLU-9931 HCC xenograftSignificant tumor growth inhibition in models with FGF19 overexpression.[11]
Fisogatinib (BLU-554) Advanced HCC (Phase I trial)Showed anti-tumor activity in patients with FGF19 overexpression.[9]
Roblitinib (FGF401) HCC and other solid tumors (Phase I/II trial)Demonstrated a manageable safety profile and preliminary clinical efficacy.[8]
H3B-6527 Advanced HCC (Clinical trial)Showed promising preclinical results and is under clinical evaluation.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to characterize FGFR4 inhibitors, based on descriptions in the cited literature.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of an inhibitor against purified FGFR kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The inhibitor is serially diluted to a range of concentrations.

  • The kinase, a substrate peptide (e.g., poly(E,Y)4:1), and ATP are incubated with the inhibitor.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells.

Methodology:

  • Cancer cell lines with known FGFR4 and FGF19 expression status are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the FGFR4 inhibitor.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured.

  • Common methods for assessing viability include:

    • MTT or MTS assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

  • The IC50 or GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Human cancer cells (e.g., HCC cell lines with FGF19 amplification) are implanted subcutaneously or orthotopically into the mice.

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The FGFR4 inhibitor is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers like Ki-67).

  • The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Visualizing the Mechanism and Evaluation Process

Diagrams generated using Graphviz (DOT language) can help to visualize the complex biological pathways and experimental workflows involved in the study of FGFR4 inhibitors.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor P_FGFR4 FGFR4 (P) FGFR4->P_FGFR4 Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 PI3K PI3K P_FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Selective FGFR4 Inhibitor Inhibitor->P_FGFR4 Inhibits Kinase Activity

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 vs FGFR family) Cell_Viability Cell-Based Viability/Proliferation Assay (IC50 in cancer cell lines) Biochemical_Assay->Cell_Viability Potency & Selectivity Target_Engagement Western Blot (pFGFR4, pERK, pAKT) Cell_Viability->Target_Engagement Cellular Activity Xenograft_Model Tumor Xenograft Model (e.g., HCC) Target_Engagement->Xenograft_Model Mechanism of Action Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study In Vivo Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Efficacy_Study->PK_PD Therapeutic Effect

Caption: Experimental Workflow for FGFR4 Inhibitor Evaluation.

References

A Head-to-Head Comparison of Fgfr4-IN-17 and BLU-554 (Fisogatinib) for FGFR4-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising therapeutic strategy for various cancers, particularly hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of two prominent FGFR4 inhibitors, Fgfr4-IN-17 and BLU-554 (Fisogatinib), summarizing their efficacy with supporting experimental data.

This comparison delves into the in vitro and in vivo activities of both compounds, presenting key quantitative data in structured tables for easy interpretation. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and critical evaluation of the findings.

At a Glance: this compound vs. BLU-554 (Fisogatinib)

FeatureThis compoundBLU-554 (Fisogatinib)
Primary Target FGFR4FGFR4
Mechanism of Action FGFR inhibitorPotent and highly selective oral FGFR4 inhibitor
Reported IC50 for FGFR4 68.0 nM[1]5 nM[2][3]
Development Stage PreclinicalClinical Trials (Phase I completed)

In Vitro Efficacy and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. Both this compound and BLU-554 have been evaluated for their ability to inhibit FGFR4 and other related kinases.

Biochemical Potency (IC50)

BLU-554 demonstrates significantly higher potency against FGFR4 in cell-free assays compared to this compound.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound24.2[1]16.1[1]78.0[1]68.0[1]
BLU-554 (Fisogatinib)624 - 2203[2]624 - 2203[2]624 - 2203[2]5[2][3]
Kinase Selectivity

BLU-554 exhibits remarkable selectivity for FGFR4 over other FGFR family members and a broader panel of kinases.[4] In contrast, this compound shows more comparable inhibitory activity across FGFR1, 2, and 4. This high selectivity of BLU-554 is attributed to a unique interaction with the FGFR4 kinase domain.

Cellular and In Vivo Anti-Tumor Activity

The ultimate measure of an anti-cancer agent's efficacy lies in its ability to inhibit tumor growth in cellular and animal models.

In Vitro Cellular Assays

Studies have shown that BLU-554 effectively inhibits the proliferation of cancer cell lines that are dependent on FGFR4 signaling.[5] For instance, it has demonstrated potent anti-tumor activity in models of hepatocellular carcinoma (HCC) that rely on the FGFR4 signaling pathway.[3]

In Vivo Tumor Xenograft Models

BLU-554 has shown significant anti-tumor activity in preclinical mouse models. In mice with Hep3B or LIX-066 xenograft tumors, both of which are positive for the FGFR4 ligand FGF19, fisogatinib induced potent, dose-dependent tumor regressions.[4] In contrast, FGF19-negative tumor lines were resistant to fisogatinib treatment, highlighting the inhibitor's specificity for the FGF19-FGFR4 axis.[4]

Clinical Efficacy of BLU-554 (Fisogatinib)

BLU-554 has progressed to clinical trials, providing valuable insights into its safety and efficacy in patients. A first-in-human Phase I study in patients with advanced HCC validated the role of aberrant FGF19 signaling as a driver of the disease.[4]

In this study, fisogatinib was generally well-tolerated, with most adverse events being manageable gastrointestinal issues.[4][6] Importantly, a 17% overall response rate was observed in patients with FGF19-positive tumors, while no responses were seen in FGF19-negative patients.[4][6][7] These findings underscore the importance of FGF19 as a biomarker for patient selection. A subsequent report from a Phase 1 study in Chinese patients with advanced HCC also showed encouraging preliminary efficacy, with an overall objective response rate of 36.4% in FGF19-positive, TKI treatment-naïve patients.[1]

Mechanism of Action: The FGF19-FGFR4 Signaling Pathway

Both this compound and BLU-554 exert their anti-tumor effects by inhibiting the kinase activity of FGFR4. This receptor is a key component of the FGF19-FGFR4 signaling axis, which plays a crucial role in the development and progression of certain cancers, particularly HCC.[4]

The binding of the ligand FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) triggers a downstream signaling cascade that promotes cancer cell proliferation and survival.[4] By blocking the kinase activity of FGFR4, these inhibitors effectively shut down this oncogenic signaling pathway.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->P1 Activates Proliferation Cell Proliferation & Survival P1->Proliferation Promotes Inhibitor This compound or BLU-554 Inhibitor->FGFR4 Inhibits

Figure 1: Simplified diagram of the FGF19-FGFR4 signaling pathway and the mechanism of action of this compound and BLU-554.

Experimental Protocols

In Vitro Kinase Assay (for IC50 determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity of FGFR family members.

Method: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ATP consumed. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

Method: Cancer cell lines with known FGFR4 dependency (e.g., Hep3B, Huh7) are seeded in 96-well plates. After allowing the cells to attach, they are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO). The cells are incubated for a period of 72 to 120 hours. Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells. The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Method: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells known to express FGF19 and FGFR4 (e.g., Hep3B). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor orally at a specified dose and schedule, while the control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity.

Xenograft_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Inject FGFR4-dependent cancer cells into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer inhibitor (oral) or vehicle daily C->D E Measure tumor volume regularly D->E F Euthanize mice at study endpoint E->F G Excise, weigh, and analyze tumors F->G

Figure 2: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Conclusion

Both this compound and BLU-554 (Fisogatinib) are inhibitors of the FGFR4 signaling pathway with potential applications in cancer therapy. Based on the available data, BLU-554 demonstrates superior potency and selectivity for FGFR4. Furthermore, its progression through clinical trials has provided valuable evidence of its efficacy and safety in a targeted patient population. While this compound shows promise as an FGFR inhibitor, further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and to draw a more definitive comparison with BLU-554. The development of these selective inhibitors represents a significant advancement in precision oncology for FGFR4-driven malignancies.

References

A Head-to-Head Comparison of Selective FGFR4 Inhibitors: FGF401 (Roblitinib) vs. Other Prominent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals in oncology.

Executive Summary

The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a head-to-head comparison of key selective FGFR4 inhibitors, with a primary focus on the clinical candidate FGF401 (Roblitinib) . Due to the absence of publicly available data for a compound designated "Fgfr4-IN-17," this guide will compare FGF401 with other well-characterized, potent, and selective FGFR4 inhibitors that have been extensively described in scientific literature. This comparison aims to provide an objective overview of their performance based on available experimental data.

Introduction to FGFR4 and its Role in Cancer

FGFR4, a member of the receptor tyrosine kinase family, plays a crucial role in various physiological processes.[1][2][3] Its signaling pathway, primarily activated by its ligand FGF19, is implicated in cell proliferation, survival, and metabolism.[4][5] Dysregulation of the FGF19-FGFR4 axis, often through FGF19 amplification, is a known driver in a subset of cancers, making selective inhibition of FGFR4 a promising therapeutic strategy.[1][5] The unique presence of a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 allows for the design of highly selective covalent inhibitors, distinguishing them from pan-FGFR inhibitors that target multiple FGFR family members.[6]

Comparative Analysis of Selective FGFR4 Inhibitors

This section provides a detailed comparison of FGF401 with other notable selective FGFR4 inhibitors based on their biochemical potency, cellular activity, and selectivity.

Data Presentation
InhibitorBiochemical IC50 (FGFR4)Cellular Potency (Cell Line)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Mechanism of Action
FGF401 (Roblitinib) 1.9 nM[5][7]9 nM (Hep3B), 12 nM (HUH7)>1000-fold[7][8]>1000-fold[7][8]>1000-fold[7][8]Reversible-covalent
BLU-554 (Fisogatinib) 3 nM[7]-~297-fold[7]~184-fold[7]~50-fold[7]Irreversible
H3B-6527 <1.2 nM[7]->250-fold[7]>250-fold[7]>250-fold[7]Covalent

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is a key target for the inhibitors discussed.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified FGFR4 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of FGFR4 inhibitors.

Experimental_Workflow Experimental Workflow for FGFR4 Inhibitor Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Western_Blot Western Blot (Target Engagement, Pathway Modulation) Cell_Based_Assay->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Xenograft PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Xenograft->PK_PD_Analysis

Caption: Preclinical evaluation workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used to characterize FGFR4 inhibitors.

Biochemical Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FGFR4 by 50%.

  • Principle: A purified recombinant FGFR4 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • General Protocol:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

    • Add the recombinant FGFR4 enzyme to the wells of a microplate.

    • Add serial dilutions of the inhibitor compound (e.g., FGF401) to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using a suitable detection reagent and plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay
  • Objective: To assess the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR4 signaling.

  • Principle: Cancer cells (e.g., Hep3B, HUH7, which have high FGF19/FGFR4 expression) are cultured in the presence of varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set incubation period.

  • General Protocol:

    • Seed the selected cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the FGFR4 inhibitor.

    • Incubate the cells for a specified duration (e.g., 72 hours).

    • Assess cell viability using a reagent such as resazurin (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

  • Principle: Human cancer cells sensitive to FGFR4 inhibition are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • General Protocol:

    • Subcutaneously inject a suspension of a relevant cancer cell line (e.g., HUH7) into the flank of immunocompromised mice (e.g., nude mice).

    • Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the FGFR4 inhibitor (e.g., FGF401) orally or via another appropriate route at a defined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

FGF401 (Roblitinib) is a highly potent and selective reversible-covalent inhibitor of FGFR4 with demonstrated anti-tumor activity in preclinical models and early clinical trials.[5] Its high selectivity for FGFR4 over other FGFR isoforms is a key characteristic that may translate to a more favorable safety profile compared to pan-FGFR inhibitors. While a direct comparison with "this compound" is not possible due to the lack of available data, the comparison with other well-studied selective FGFR4 inhibitors like BLU-554 and H3B-6527 highlights the common strategy of targeting the unique Cys552 residue to achieve selectivity. The choice of a specific inhibitor for research or therapeutic development will depend on a variety of factors, including the specific biological question being addressed, the desired pharmacological properties, and the evolving clinical landscape. The experimental protocols provided in this guide offer a foundation for the robust evaluation of these and other novel FGFR4-targeting agents.

References

Validating the Anti-Tumor Efficacy of Selective FGFR4 Inhibition In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of a representative selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor against other FGFR-targeting alternatives. Due to the limited public data on Fgfr4-IN-17, this document utilizes robust preclinical data from well-characterized selective FGFR4 inhibitors, Roblitinib (FGF401) and H3B-6527, as exemplars for this class of compounds. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the FGF19-FGFR4 signaling axis in cancer.

The FGF19-FGFR4 Signaling Axis: A Key Oncogenic Driver

The FGF19-FGFR4 signaling pathway plays a crucial role in various physiological processes, including bile acid metabolism and tissue homeostasis.[1] However, aberrant activation of this pathway, primarily through the overexpression of the ligand FGF19, is a known driver of tumorigenesis, particularly in hepatocellular carcinoma (HCC).[2][3][4] Upon binding of FGF19 to the FGFR4/β-Klotho complex, a downstream signaling cascade is initiated, involving key pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation, survival, and migration.[5] Selective inhibition of FGFR4 presents a promising therapeutic strategy to counteract these oncogenic effects.[6]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor P_FGFR4 pFGFR4 FGFR4->P_FGFR4 Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 PI3K PI3K P_FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Selective FGFR4 Inhibitor (e.g., this compound) Inhibitor->P_FGFR4 Inhibits

FGFR4 Signaling Pathway Diagram

Comparative In Vivo Efficacy of FGFR Inhibitors

The following table summarizes the in vivo anti-tumor activity of selective FGFR4 inhibitors in comparison to pan-FGFR inhibitors. The data is compiled from preclinical studies in well-established cancer models.

Inhibitor ClassCompoundCancer ModelDosing RegimenKey OutcomesCitation(s)
Selective FGFR4 Roblitinib (FGF401) Hep3B HCC Xenograft30 mg/kg, b.i.d., gavageMaximal inhibition of tumor growth (stasis)[7]
HUH7 HCC XenograftNot specifiedRobust regression/stasis in a dose-dependent manner[2]
HCC Patient-Derived Xenograft (PDX)Not specifiedRemarkable anti-tumor activity[8][9]
H3B-6527 Hep3B HCC Xenograft300 mg/kg, q.d. or b.i.d.Tumor regression[10]
HCC PDX ModelsVariedSignificant tumor growth inhibition and regression
Pan-FGFR Infigratinib (BGJ398) FGFR2-fusion positive Cholangiocarcinoma XenograftNot specifiedSignificant anti-tumor activity[1]
Erdafitinib FGFR-driven Tumor XenograftsNot specifiedIn vivo anti-tumor activity

Experimental Workflow for In Vivo Validation

The successful in vivo validation of an anti-tumor agent requires a systematic and well-controlled experimental workflow. The following diagram illustrates a typical process for evaluating the efficacy of an FGFR4 inhibitor in a preclinical setting.

Experimental_Workflow In Vivo Validation Workflow cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Data Analysis and Endpoint Cell_Culture Tumor Cell Line Culture (e.g., Hep3B, HUH7) Tumor_Implantation Subcutaneous or Orthotopic Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Acclimation of Immunocompromised Mice Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitoring Tumor Growth (Calipers, Imaging) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached (Tumor Volume, Time) Monitoring->Endpoint Tumor_Excision Tumor Excision and Weight Measurement Endpoint->Tumor_Excision Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Excision->Data_Analysis Biomarker_Analysis Pharmacodynamic Biomarker Analysis (e.g., pFGFR4) Tumor_Excision->Biomarker_Analysis

Experimental Workflow Diagram

Experimental Protocols

The following provides a representative, detailed methodology for an in vivo study to validate the anti-tumor effects of a selective FGFR4 inhibitor.

1. Cell Lines and Culture

  • The human hepatocellular carcinoma cell lines Hep3B and HUH7, which are known to have high endogenous FGF19 expression, are used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Studies

  • All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

  • Female athymic nude mice (6-8 weeks old) are used for the study.

  • For subcutaneous xenograft models, 1 x 10^6 Hep3B or HUH7 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

3. Drug Formulation and Administration

  • The selective FGFR4 inhibitor is formulated as a suspension in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • The inhibitor is administered orally (gavage) at the specified doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)). The control group receives the vehicle only.

4. Assessment of Tumor Growth

  • Tumor dimensions are measured twice weekly using digital calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weights are also monitored twice weekly as an indicator of general health and potential toxicity.

5. Study Endpoint and Tissue Collection

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.

  • A portion of the tumor tissue is snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for phosphorylated FGFR4), and another portion is fixed in formalin for immunohistochemical analysis.

6. Statistical Analysis

  • Tumor growth curves are plotted as the mean tumor volume ± standard error of the mean (SEM) for each group.

  • The statistical significance of the differences in tumor volume between the treatment and control groups is determined using an appropriate statistical test, such as a two-way ANOVA or a Student's t-test. A p-value of < 0.05 is considered statistically significant.

Conclusion

The preclinical in vivo data for selective FGFR4 inhibitors like Roblitinib (FGF401) and H3B-6527 strongly support the therapeutic potential of targeting the FGF19-FGFR4 signaling axis in cancers with aberrant pathway activation. These agents have demonstrated significant anti-tumor activity, including tumor growth inhibition and regression, in various HCC models.[2][7][9][10] The high selectivity of these compounds for FGFR4 over other FGFR isoforms is a key advantage, potentially leading to a more favorable safety profile compared to pan-FGFR inhibitors.[8] Further clinical investigation of selective FGFR4 inhibitors is warranted to translate these promising preclinical findings into effective cancer therapies.

References

A Comparative Guide to FGFR4 Inhibitors in FGF19-Driven Cancer Models: Spotlight on Fgfr4-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fgfr4-IN-17 (also known as INCB062079) and other selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in preclinical cancer models driven by Fibroblast Growth Factor 19 (FGF19). The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation of these targeted therapies.

The FGF19-FGFR4 Signaling Pathway in Cancer

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and metabolic regulation. However, its dysregulation, primarily through the amplification and subsequent overexpression of FGF19, leads to constitutive activation of FGFR4, a receptor tyrosine kinase. This aberrant signaling promotes cancer cell proliferation, survival, and invasion. The binding of FGF19 to the FGFR4/β-klotho co-receptor complex initiates a downstream signaling cascade involving pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, ultimately driving tumorigenesis.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 ReceptorComplex FGFR4/β-klotho Complex FGF19->ReceptorComplex Binds FGFR4 FGFR4 betaKlotho β-klotho FRS2 FRS2 ReceptorComplex->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Invasion ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro

FGF19-FGFR4 Signaling Pathway.

Comparative Efficacy of Selective FGFR4 Inhibitors

Several selective FGFR4 inhibitors have been developed to target this oncogenic pathway. This section compares the in vitro potency and in vivo efficacy of this compound with other notable selective FGFR4 inhibitors.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against FGFR family kinases, highlighting their potency and selectivity for FGFR4.

InhibitorFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (FGFR1/4)Selectivity (FGFR2/4)Selectivity (FGFR3/4)
This compound (INCB062079) 1.2[1]>300>300>300>250x>250x>250x
BLU9931 3[2][3]591[2][3]493[2][3]150[2][3]~197x~164x~50x
H3B-6527 <1.23201,2901,060>267x>1075x>883x
FGF401 (Roblitinib) 1.9-2.4[4]>10,000>10,000>10,000>1000x>1000x>1000x
In Vivo Efficacy in FGF19-Driven Xenograft Models

The antitumor activity of these inhibitors has been evaluated in various FGF19-driven cancer xenograft models, primarily using the Hep3B and HUH7 human hepatocellular carcinoma cell lines, which exhibit FGF19 amplification and overexpression.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / Regression
This compound (INCB062079) HCC Xenograft10-30 mg/kg, BID, oralSignificant tumor regression[5]
BLU9931 Hep3B HCC Xenograft100 mg/kg, BID, oralTumor stasis to regression[2][3]
LIXC012 PDX300 mg/kg, BID, oralTumor regression
H3B-6527 Hep3B HCC Xenograft300 mg/kg, BID, oralTumor regression[6]
FGF401 (Roblitinib) HuH7 HCC Xenograft3 mg/kg, BID, oral84% tumor regression[7][8]
HCC PDX100 mg/kg, BID, oralSignificant antitumor activity in FGF19/KLB/FGFR4-positive models[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FGFR4 inhibitors.

In Vitro FGFR Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of FGFR4.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant FGFR4 enzyme - Kinase buffer - ATP - Substrate (e.g., poly(E,Y)4:1) - Test compound dilutions Incubation Incubate enzyme, substrate, and test compound Reagents->Incubation Add_ATP Initiate reaction by adding ATP Incubation->Add_ATP Reaction Kinase reaction proceeds (e.g., 60 min at room temp) Add_ATP->Reaction Stop_Reaction Stop reaction Reaction->Stop_Reaction Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Stop_Reaction->Detection_Reagent Measure_Signal Measure signal (e.g., luminescence) Detection_Reagent->Measure_Signal IC50_Calc Calculate IC50 values Measure_Signal->IC50_Calc

Workflow for an In Vitro Kinase Assay.

Protocol:

  • Reagent Preparation: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT). Test compounds are serially diluted in DMSO and then in kinase buffer.

  • Reaction Setup: The FGFR4 enzyme and substrate are added to the wells of a microplate. The test compound dilutions are then added.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the product of the kinase reaction (e.g., ADP). The ADP-Glo™ Kinase Assay is a common method where the amount of ADP produced is correlated with a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to controls (no inhibitor and no enzyme). IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FGF19-FGFR4 signaling.

Protocol:

  • Cell Seeding: FGF19-driven cancer cells (e.g., Hep3B, HUH7) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT assay, where the reduction of a tetrazolium salt to formazan by metabolically active cells is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition at each compound concentration relative to the vehicle-treated control. EC50 values (effective concentration to inhibit cell growth by 50%) are determined from the resulting dose-response curves.

In Vivo Xenograft Model Study

This study evaluates the antitumor efficacy of the inhibitor in a living organism.

Xenograft_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Cell_Culture Culture FGF19-driven cancer cells (e.g., Hep3B) Implantation Subcutaneously implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer test compound or vehicle via oral gavage Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Euthanasia Euthanize mice at the end of the study Monitoring->Euthanasia Study endpoint TGI_Calc Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI_Calc Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision PD_Analysis Perform pharmacodynamic (PD) analysis on tumor tissue Tumor_Excision->PD_Analysis Tumor_Excision->TGI_Calc

Workflow for an In Vivo Xenograft Study.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: FGF19-driven human cancer cells (e.g., Hep3B) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The test inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor dimensions and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to assess efficacy. Pharmacodynamic markers in the tumor tissue, such as the phosphorylation of downstream signaling proteins, can also be analyzed.[6]

Conclusion

This compound and other selective FGFR4 inhibitors demonstrate potent and selective inhibition of the FGFR4 kinase and significant antitumor activity in preclinical models of FGF19-driven cancers. The data presented in this guide highlight the potential of these targeted therapies for a subset of patients with solid tumors characterized by FGF19 amplification. The choice of a particular inhibitor for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The provided experimental protocols serve as a foundation for the continued investigation and comparison of these promising therapeutic agents.

References

Predictive Biomarkers for FGFR4 Inhibitor Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for predicting sensitivity to Fgfr4-IN-17 and other selective FGFR4 inhibitors. We delve into the FGF19-FGFR4 signaling pathway, compare the performance of various inhibitors with supporting data, and provide detailed experimental protocols for key validation assays.

The FGF19-FGFR4 Signaling Pathway: A Key Oncogenic Driver

The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), form a critical signaling axis implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[1][2][3][4] Under normal physiological conditions, this pathway is involved in bile acid homeostasis and metabolism.[5] However, aberrant activation, often driven by the amplification and overexpression of FGF19, leads to uncontrolled cell proliferation, survival, and migration.[1][6]

Activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor β-Klotho, triggers a cascade of downstream signaling events.[1][4] This includes the activation of major pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[4][6][7]

Below is a diagram illustrating the FGF19-FGFR4 signaling cascade.

FGF19_FGFR4_Signaling FGF19-FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGF19-FGFR4 signaling pathway and its downstream effectors.

Comparative Analysis of FGFR4 Inhibitors

Several small molecule inhibitors targeting FGFR4 have been developed. While this compound is a valuable research tool, a number of other compounds have progressed to clinical trials. The table below summarizes key characteristics of selected FGFR4 inhibitors. The efficacy of these inhibitors is often correlated with the presence of specific biomarkers.

InhibitorTypeIC50 (FGFR4)Key Biomarkers of SensitivityDevelopment Stage
This compound Selective, CovalentNot widely reportedFGF19/FGFR4 expressionPreclinical
BLU-554 (Fisogatinib) Selective, Irreversible~5 nM[8][9]FGF19 overexpression[10]Clinical Trials[11]
FGF401 (Roblitinib) Selective, Reversible~2.4 nM[12]FGFR4 and β-Klotho expression[4]Clinical Trials[12]
H3B-6527 SelectivePotent inhibitorFGFR4 pathway activationClinical Trials
INCB054828 (Pemigatinib) Pan-FGFR (FGFR1-3 > FGFR4)Higher for FGFR4FGFR fusions/rearrangements[13]Approved (for other FGFR alterations)
Erdafitinib Pan-FGFRPotent pan-FGFR inhibitorFGFR alterations (mutations, fusions)[13]Approved (for other FGFR alterations)

Note: IC50 values can vary depending on the assay conditions.

Predictive Biomarkers for this compound Sensitivity

Based on preclinical studies of selective FGFR4 inhibitors, the following are strong candidate biomarkers for predicting sensitivity to this compound.[14][15]

  • FGF19 Expression: Overexpression of the ligand FGF19 is a primary driver of FGFR4 activation in many cancers.[1][4] High levels of FGF19, often due to gene amplification, are strongly correlated with sensitivity to FGFR4 inhibition.[13][14]

  • FGFR4 Expression: Elevated expression of the FGFR4 receptor itself, at either the mRNA or protein level, can also indicate dependence on this signaling pathway and predict a positive response to inhibitors.[16][17]

  • β-Klotho (KLB) Expression: As an essential co-receptor for FGF19-FGFR4 binding, the presence of β-Klotho is necessary for robust pathway activation.[4][14] Its expression is therefore a key factor in determining sensitivity.

  • FGFR4 Gene Amplification: Although less common than FGF19 amplification, amplification of the FGFR4 gene can also lead to receptor overexpression and pathway dependency.[18]

The following workflow outlines a typical process for validating these predictive biomarkers.

Biomarker_Validation_Workflow Biomarker Validation Workflow Start Cancer Cell Line Panel Screening High-Throughput Screening (this compound) Start->Screening Stratification Stratify Cell Lines: Sensitive vs. Resistant Screening->Stratification Biomarker_Analysis Biomarker Analysis (Genomics, Transcriptomics, Proteomics) Stratification->Biomarker_Analysis Candidate_Biomarkers Identify Candidate Predictive Biomarkers (e.g., FGF19, FGFR4 expression) Biomarker_Analysis->Candidate_Biomarkers In_Vitro_Validation In Vitro Validation (e.g., Western Blot, qPCR) Candidate_Biomarkers->In_Vitro_Validation In_Vivo_Validation In Vivo Validation (Xenograft Models) In_Vitro_Validation->In_Vivo_Validation End Validated Predictive Biomarkers In_Vivo_Validation->End

Caption: A generalized workflow for the discovery and validation of predictive biomarkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biomarkers and inhibitor efficacy. Below are protocols for key experiments.

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

This technique is used to assess the protein levels of FGFR4 and the phosphorylation status of its downstream effectors like ERK.

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-FGFR4, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

qPCR is employed to measure the mRNA expression levels of FGF19 and FGFR4.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for FGF19, FGFR4, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) and vehicle control to the respective groups daily or as per the determined schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for biomarkers). Compare the tumor growth inhibition between the treatment and control groups.

References

A Comparative Analysis of Fgfr4-IN-17 and Pan-FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors presents a critical choice: the precision of a selective inhibitor versus the broad-spectrum action of a pan-inhibitor. This guide provides an objective, data-driven comparison of the selective FGFR4 inhibitor, Fgfr4-IN-17, and prominent pan-FGFR inhibitors, offering insights into their respective potencies, selectivities, and methodologies for evaluation.

The FGFR signaling pathway, a crucial regulator of cell proliferation, differentiation, and migration, is frequently dysregulated in various cancers. While pan-FGFR inhibitors target multiple FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4), offering a broad therapeutic window, they can also lead to off-target effects. In contrast, selective inhibitors like this compound are designed to target a specific isoform, potentially offering a more favorable safety profile in cancers driven by aberrant FGFR4 signaling.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound (and its close analog, BLU9931) against the four FGFR isoforms, in comparison to several well-characterized pan-FGFR inhibitors. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

InhibitorFGFR1FGFR2FGFR3FGFR4Selectivity for FGFR4 (vs. FGFR1/2/3)
This compound (BLU9931) 591[1]493[1]150[1]3 [1][2]High
Infigratinib (BGJ398) 0.9[3]1.4[3]1.0[3]60[3]Low
Erdafitinib (JNJ-42756493) 1.2[4]2.5[4]3.0[4]5.7[4]Low
Pemigatinib (INCB054828) 0.40.5[5]1.230[5]Low
LY2874455 2.82.66.46Low
Ponatinib 2.2---Low
Dovitinib (TKI258) 8109-Low
AZD4547 0.22.51.8165Low

Data for this compound is represented by its well-characterized analog BLU9931. Data for some inhibitors against all isoforms was not available in the reviewed literature.

Table 2: Cellular Inhibitory Activity (IC50 in nM)

InhibitorCell LineFGFR AberrationIC50 (nM)
This compound (BLU9931) Hep 3BFGFR4 signaling70[2]
HuH7FGFR4 signaling110[2]
JHH7FGFR4 signaling20[2]
Infigratinib (BGJ398) BaF3-TEL-FGFR1FGFR1 fusion10[3]
BaF3-TEL-FGFR2FGFR2 fusion11[3]
BaF3-TEL-FGFR3FGFR3 fusion14[3]
Erdafitinib (JNJ-42756493) SNU-16FGFR2 amplification-
Pemigatinib (INCB054828) KATO IIIFGFR2 amplification3[5]

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. The following sections outline standardized protocols for key assays used to evaluate the efficacy of FGFR inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT).

  • ATP (Adenosine triphosphate).

  • Substrate (e.g., a synthetic peptide).

  • Test compounds (this compound and pan-FGFR inhibitors) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the respective FGFR enzyme diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of ATP and substrate to each well. The final ATP concentration should be close to its Km value for each enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP, which is then measured via a luciferase-luciferin reaction.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

  • Cancer cell lines with known FGFR status (e.g., Hep 3B for FGFR4).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line for tumor implantation.

  • Test compounds formulated for in vivo administration (e.g., oral gavage).

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Anesthesia.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.

Visualizing the Mechanisms

To better understand the biological context and experimental processes, the following diagrams have been generated.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR4 FGFR4 FGF->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates STAT STAT FGFR4->STAT Activates PLCG PLCγ FGFR4->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCG->Proliferation Fgfr4_IN_17 This compound Fgfr4_IN_17->FGFR4 Inhibits Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (MTT) Cell_Viability->IC50 Xenograft Tumor Xenograft Model Efficacy Anti-tumor Efficacy Assessment Xenograft->Efficacy

Caption: A typical experimental workflow for evaluating FGFR inhibitors.

References

A Comparative Guide to FGFR4 Inhibitors: Fgfr4-IN-1 and H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent fibroblast growth factor receptor 4 (FGFR4) inhibitors, Fgfr4-IN-1 and H3B-6527. This analysis is based on available biochemical and cellular data to inform on their specificity and potential therapeutic applications.

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC), where its signaling pathway is often aberrantly activated. The development of selective FGFR4 inhibitors is a key area of research, aiming to provide targeted therapies with reduced off-target effects. This guide focuses on a comparative analysis of Fgfr4-IN-1 and H3B-6527, two potent inhibitors of FGFR4.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency of Fgfr4-IN-1 and H3B-6527 reveals that both are highly potent inhibitors of FGFR4. Fgfr4-IN-1 exhibits an IC50 value of 0.7 nM against FGFR4.[1] H3B-6527 is also a highly potent and selective covalent inhibitor of FGFR4, with an IC50 value of less than 1.2 nM.[2][3]

A key differentiator between the two inhibitors, based on available data, is the extent of their selectivity profiling. H3B-6527 has been extensively characterized against other members of the FGFR family, demonstrating significant selectivity for FGFR4. Its inhibitory activity against FGFR1, FGFR2, and FGFR3 is at least 250-fold less than its activity against FGFR4.[3] In contrast, detailed selectivity data for Fgfr4-IN-1 against other FGFR isoforms was not available in the reviewed literature, limiting a direct comparison of their specificity profiles.

Inhibitor Activity Profile
CompoundTargetIC50 (nM)Selectivity vs FGFR1Selectivity vs FGFR2Selectivity vs FGFR3
Fgfr4-IN-1 FGFR40.7[1]Not AvailableNot AvailableNot Available
H3B-6527 FGFR4<1.2[3]>266-fold (320 nM)[3]>1075-fold (1290 nM)[3]>883-fold (1060 nM)[3]

H3B-6527 has also been profiled against a broader panel of kinases, showing high selectivity. For instance, its IC50 values against TAOK2, JNK2, and CSF1R are 690 nM, >10,000 nM, and >10,000 nM, respectively.[3]

Cellular Activity

In cellular assays, Fgfr4-IN-1 has been shown to significantly inhibit the proliferation of the HuH-7 hepatocellular carcinoma cell line with an IC50 of 7.8 nM.[4] H3B-6527 has demonstrated robust inhibition of FGFR4 signaling and proliferation in HCC cell lines, leading to apoptosis.[3] Specifically, in Hep3B cells, treatment with H3B-6527 leads to a concentration-dependent activation of caspase-3/7, markers of apoptosis.[3]

Mechanism of Action

H3B-6527 is a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[5][6] This cysteine is not present in other FGFR family members, which contributes to the high selectivity of H3B-6527. The covalent mechanism of action can lead to a durable and potent inhibition of the target kinase. Information regarding the specific mechanism of action for Fgfr4-IN-1, including whether it is a covalent or reversible inhibitor, was not specified in the available search results.

Visualizing the Biological Context and Experimental Approach

To better understand the role of these inhibitors, the following diagrams illustrate the FGFR4 signaling pathway and a general workflow for inhibitor characterization.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KlothoB β-Klotho KlothoB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Fgfr4-IN-1 / H3B-6527 Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and point of inhibition.

Inhibitor_Comparison_Workflow Kinase Inhibitor Specificity Comparison Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Comparison Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 for Target Kinase (FGFR4) Kinase_Assay->IC50_Determination Selectivity_Panel Profile Against Kinase Panel (e.g., FGFR1, 2, 3 and others) IC50_Determination->Selectivity_Panel Selectivity_Determination Determine Selectivity Profile Selectivity_Panel->Selectivity_Determination Data_Comparison Compare Potency and Selectivity Data Selectivity_Determination->Data_Comparison Cell_Line_Selection Select Relevant Cell Line (e.g., Hep3B, HuH-7) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo, SRB) Cell_Line_Selection->Proliferation_Assay Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for pERK) Cell_Line_Selection->Signaling_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Cell_Line_Selection->Apoptosis_Assay Proliferation_Assay->Data_Comparison Signaling_Assay->Data_Comparison Apoptosis_Assay->Data_Comparison

Caption: General workflow for comparing kinase inhibitor specificity.

Experimental Protocols

The following are summaries of typical experimental protocols used to generate the data cited in this guide.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: A kinase reaction is set up in a 384-well plate containing the FGFR4 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the inhibitor at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a defined period, typically 60 minutes, to allow for ATP consumption and ADP production.

  • Reaction Termination: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP back to ATP. This step also includes luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. This is followed by a 30-60 minute incubation.

  • Signal Detection: The luminescence is measured using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (Hep3B Cells)

Cell proliferation assays are used to determine the effect of a compound on cell growth and viability.

  • Cell Seeding: Hep3B cells are seeded into 96-well plates at a specific density (e.g., 4x10³ cells per well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the inhibitor at a range of concentrations for a specified duration, typically 72 hours.

  • Viability Measurement: Cell viability can be measured using various methods:

    • Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is read, which is proportional to the cellular protein mass.

    • WST-1 or CellTiter-Glo® Assay: These are metabolic assays where a reagent is added to the cells, and a colorimetric or luminescent signal is produced by viable, metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of viable cells against the inhibitor concentration.

Conclusion

Both Fgfr4-IN-1 and H3B-6527 are highly potent inhibitors of FGFR4. H3B-6527 has been demonstrated to be highly selective for FGFR4 over other FGFR family members and a broader kinase panel, a critical feature for minimizing off-target toxicities. This high selectivity is attributed to its covalent interaction with a unique cysteine residue in FGFR4. While Fgfr4-IN-1 shows potent inhibition of FGFR4 and cancer cell proliferation, a comprehensive assessment of its specificity would require further investigation against other kinases, particularly FGFR1, 2, and 3. For researchers developing targeted therapies for FGFR4-driven cancers, the high potency and well-defined selectivity profile of H3B-6527 make it a valuable tool and a strong candidate for further development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the proper disposal of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all materials needed for disposal should be readily accessible.

A. Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below.

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat

B. Spill Response

In the event of a spill, immediately alert personnel in the area. For detailed spill response procedures, refer to your institution's chemical hygiene plan. A general workflow for spill management is outlined below.

spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Residue absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for managing a chemical spill of Fgfr4-IN-1.

II. Waste Classification and Segregation

Proper classification and segregation of Fgfr4-IN-1 waste is the first step in the disposal process. Based on available safety data for similar compounds, Fgfr4-IN-1 should be handled as hazardous chemical waste.

A. Hazard Profile

While a specific Safety Data Sheet (SDS) for Fgfr4-IN-1 is not publicly available, an SDS for the related compound FGFR4-IN-4 indicates the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, Fgfr4-IN-1 waste must not be disposed of in standard laboratory trash or down the drain.

B. Waste Segregation

All waste streams containing Fgfr4-IN-1 must be segregated from other laboratory waste. This includes:

  • Unused or expired solid Fgfr4-IN-1.

  • Solutions containing Fgfr4-IN-1.

  • Contaminated consumables (e.g., pipette tips, vials, gloves).

The logical flow for waste segregation is illustrated in the diagram below.

start Generate Fgfr4-IN-1 Waste is_solid Is the waste solid? start->is_solid solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_solution Is the waste a solution? is_solid->is_solution No solution_waste Liquid Hazardous Waste Container is_solution->solution_waste Yes is_consumable Is it a contaminated consumable? is_solution->is_consumable No consumable_waste Solid Hazardous Waste Container is_consumable->consumable_waste Yes other Non-Hazardous Waste is_consumable->other No

Caption: Decision tree for segregating Fgfr4-IN-1 waste streams.

III. Step-by-Step Disposal Procedures

Follow these detailed protocols for the disposal of solid and liquid Fgfr4-IN-1 waste.

A. Disposal of Solid Fgfr4-IN-1

  • Container: Place the solid Fgfr4-IN-1 into a designated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The chemical name: "Fgfr4-IN-1."

    • The associated hazards (e.g., "Toxic," "Aquatic Hazard").

    • The accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.

B. Disposal of Fgfr4-IN-1 Solutions

  • Container: Pour the Fgfr4-IN-1 solution into a designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, all components of the solution (including solvents), associated hazards, and the accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.

  • Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.

C. Disposal of Contaminated Consumables

  • Collection: Place all consumables that have come into contact with Fgfr4-IN-1 (e.g., pipette tips, empty vials, contaminated gloves) into a designated solid hazardous waste container.

  • Labeling and Storage: Follow the same labeling and storage procedures as for solid Fgfr4-IN-1.

  • Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.

IV. Experimental Protocols Cited

This disposal guidance is based on standard laboratory safety protocols and information derived from the Safety Data Sheet for FGFR4-IN-4.[1] The key experimental data informing these procedures is the hazard classification, which is determined through standardized toxicological and ecotoxicological testing as mandated by regulatory bodies.

Disclaimer: This document provides guidance on the proper disposal of Fgfr4-IN-1. Always consult your institution's specific chemical hygiene plan and safety protocols, and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Fgfr4-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the potent and selective FGFR4 inhibitor, Fgfr4-IN-17. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data from closely related FGFR4 inhibitors, "FGFR4-IN-1" and "FGFR4-IN-4", as a reference. Researchers should handle this compound with the assumption that it possesses similar or more potent characteristics.

PropertyValueSource Compound
GHS Hazard Classification Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410FGFR4-IN-4
IC50 (FGFR4) 0.7 nMFGFR4-IN-1[1]
IC50 (HuH-7 cell proliferation) 7.8 nMFGFR4-IN-1[1]
Solubility in DMSO 6 mg/mL (12.16 mM)FGFR4-IN-1[1]
Storage (Powder) -20°C for 3 yearsFGFR4-IN-1[1]
Storage (In solvent) -80°C for 1 yearFGFR4-IN-1[1]

Personal Protective Equipment (PPE)

The handling of potent compounds like this compound necessitates stringent adherence to PPE protocols to prevent exposure.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is mandatory.
Eye Protection Chemical safety goggles or a face shield must be worn.
Body Protection A fully buttoned lab coat, preferably a disposable gown, is required.
Respiratory Protection When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is essential.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all operations in a certified chemical fume hood.

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For Fgfr4-IN-1, a 6 mg/mL (12.16 mM) solution in DMSO is achievable, and sonication may be required for complete dissolution[1].

  • Carefully add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term stability[1].

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against the FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • This compound stock solution

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the kinase assay buffer.

  • In a 96-well plate, add the recombinant FGFR4 enzyme to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the kinase substrate and ATP to each well.

  • Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes)[2][3].

  • Terminate the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on FGFR4 signaling (e.g., HuH-7 hepatocellular carcinoma cells).

Materials:

  • FGFR4-dependent cancer cell line (e.g., HuH-7)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.1%) across all wells.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the cell viability using a microplate reader.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Storage: Store the solid compound in a tightly sealed container at -20°C. Store stock solutions in aliquots at -80°C to maintain stability and prevent degradation from multiple freeze-thaw cycles[1].

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your lab supervisor and safety officer.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to dike the spill.

  • Clean-up: Trained personnel wearing appropriate PPE should clean the spill.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan
  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, pipette tips) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Simplified FGFR4 signaling pathway upon activation by FGF19.

Experimental Workflow for Handling this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE Weigh Weigh this compound in Fume Hood PPE->Weigh Dissolve Dissolve in DMSO to make Stock Solution Weigh->Dissolve Aliquot Aliquot and Store at -80°C Dissolve->Aliquot Dilute Prepare Serial Dilutions from Stock Solution Aliquot->Dilute Treat Treat Cells or Kinase Assay Dilute->Treat Incubate Incubate as per Protocol Treat->Incubate Analyze Analyze Results Incubate->Analyze Decontaminate Decontaminate Work Area Analyze->Decontaminate Dispose_Tips Dispose Contaminated Pipette Tips Decontaminate->Dispose_Tips Dispose_Liquid Dispose Liquid Waste Dispose_Tips->Dispose_Liquid Dispose_Solid Dispose Solid Waste Dispose_Liquid->Dispose_Solid

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.